JNJ-42259152
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
1301167-87-2 |
|---|---|
分子式 |
C24H23FN4O |
分子量 |
402.5 g/mol |
IUPAC 名称 |
2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine |
InChI |
InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |
InChI 键 |
OWEZURWNYQWWNB-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-42259152; JNJ 42259152; JNJ42259152. |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of JNJ-42259152: A Potent and Selective PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42259152 is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates key signaling pathways implicated in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical potency, effects on downstream signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of PDE10A
The primary mechanism of action of this compound is the potent and selective inhibition of the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating the levels of these important second messengers within cells.[1] The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.
Biochemical Potency and Binding Affinity
This compound demonstrates high potency in inhibiting PDE10A activity. The pIC50 value for the inhibition of the human PDE10A enzyme by this compound has been reported to be 8.82. This corresponds to an IC50 value of approximately 1.51 nM, indicating sub-nanomolar potency.
The radiolabeled form of the compound, [¹⁸F]this compound, has been used in positron emission tomography (PET) studies to investigate its binding affinity in vitro. These studies have determined the dissociation constant (K D ) of [¹⁸F]this compound for PDE10A.
| Parameter | Value | Species | Notes |
| pIC50 | 8.82 | Human | |
| IC50 | ~1.51 nM | Human | Calculated from pIC50 |
| K D ([¹⁸F]this compound) | 6.62 ± 0.7 nM | Rat | Baseline |
| K D ([¹⁸F]this compound) | 3.17 ± 0.91 nM | Rat | In the presence of 10 µM cAMP |
Downstream Signaling Pathways
The inhibition of PDE10A by this compound and the subsequent increase in cAMP and cGMP levels primarily impact the signaling cascades within the striatal medium spiny neurons (MSNs). These neurons are critical components of the basal ganglia circuits that regulate motor function, cognition, and reward.
Modulation of the cAMP/PKA/DARPP-32 Pathway
In MSNs, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP. Conversely, D2 receptor activation inhibits AC. PDE10A degrades this cAMP. By inhibiting PDE10A, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA).
A key downstream target of PKA in MSNs is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 enhances the phosphorylation state and activity of numerous downstream effectors, including glutamate receptors, thereby modulating neuronal excitability and synaptic plasticity.
Activation of CREB and Gene Expression
PKA also phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the regulation of gene expression. This can influence the expression of genes involved in neuronal survival, synaptic plasticity, and other long-term cellular processes.
Experimental Protocols
The characterization of this compound involves a variety of in vitro and in vivo experimental procedures.
PDE10A Enzymatic Assay (In Vitro)
A common method to determine the IC50 of a PDE10A inhibitor is a fluorescence polarization (FP)-based enzymatic assay.
Methodology:
-
Reagent Preparation: Recombinant human PDE10A enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the linearized fluorescent monophosphate product are prepared in an appropriate assay buffer. This compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The PDE10A enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound or vehicle control.
-
Reaction Termination and Detection: After a defined incubation period, a binding agent is added. This agent binds to the hydrolyzed fluorescent AMP, resulting in a change in the fluorescence polarization of the solution.
-
Data Analysis: The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate. The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
In Vitro Binding Affinity Assay
The binding affinity (K D ) of the radiolabeled [¹⁸F]this compound is determined using a radioligand binding assay with striatal tissue homogenates.
Methodology:
-
Tissue Preparation: Striatal tissue is homogenized in a suitable buffer.
-
Binding Reaction: The tissue homogenate is incubated with increasing concentrations of [¹⁸F]this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K D and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the saturation binding data.
Conclusion
This compound is a potent and selective inhibitor of PDE10A that modulates critical signaling pathways in the striatum by increasing intracellular levels of cAMP and cGMP. Its mechanism of action, centered on the potentiation of the PKA/DARPP-32 and CREB signaling cascades, makes it a valuable tool for investigating the role of PDE10A in CNS function and a potential therapeutic agent for various neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PDE10A inhibitors.
References
JNJ-42259152: A Technical Guide to its PDE10A Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound has emerged as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the this compound PDE10A inhibition pathway, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism: PDE10A Inhibition
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades. This compound acts as a competitive inhibitor at the active site of PDE10A, preventing the breakdown of these crucial second messengers. The subsequent elevation of cAMP and cGMP levels in striatal neurons leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling is believed to underlie the pharmacological effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound for PDE10A
| Parameter | Value | Species | Notes |
| pIC50 | 8.82 | Human | [1] |
| Kd (baseline) | 6.62 ± 0.7 nM | Rat | [2] |
| Kd (in presence of 10 µM cAMP) | 3.17 ± 0.91 nM | Rat | Increased affinity in the presence of its substrate.[2] |
Table 2: In Vivo Pharmacokinetics and Target Engagement of [18F]this compound
| Parameter | Value | Species | Method |
| Half-life (blood) | ~90 minutes | Human | PET Imaging[3] |
| Binding Potential (BPnd) in Striatum (baseline) | 1.91 ± 0.36 | Rat | microPET Imaging[2] |
| BPnd in Striatum (after Rolipram - PDE4 inhibitor) | 2.61 ± 0.50 | Rat | microPET Imaging[2] |
| BPnd in Striatum (after JNJ49137530 - PDE2 inhibitor) | 2.74 ± 0.22 | Rat | microPET Imaging[2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro PDE10A Enzyme Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
[³H]-cAMP or [³H]-cGMP as substrate
-
This compound at various concentrations
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PDE10A enzyme, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the radiolabeled product from the unreacted substrate using anion-exchange chromatography.
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
In Vivo [18F]this compound Positron Emission Tomography (PET) Imaging
Objective: To assess the in vivo target engagement and binding potential of this compound in the brain.
Materials:
-
[18F]this compound radiotracer
-
Anesthetized research animals (e.g., rodents or non-human primates)
-
PET scanner
-
CT or MRI scanner for anatomical reference
-
Arterial blood sampling line (for full kinetic modeling)
Procedure:
-
Anesthetize the animal and position it in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of [18F]this compound intravenously.
-
Acquire dynamic emission data for a specified duration (e.g., 90-120 minutes).
-
Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radiotracer in plasma and its metabolites.
-
Following the PET scan, an anatomical scan (CT or MRI) is performed for co-registration.
-
Reconstruct the PET images and co-register them with the anatomical images.
-
Define regions of interest (ROIs) on the brain images, including the striatum (target region) and cerebellum (reference region, low in PDE10A).
-
Analyze the time-activity curves (TACs) from the ROIs using appropriate pharmacokinetic models (e.g., Logan graphical analysis for reference tissue models or two-tissue compartment models for arterial input function-based analysis) to calculate the binding potential (BPnd), which reflects the density of available PDE10A binding sites.
Conclusion
This compound is a well-characterized PDE10A inhibitor that serves as a critical tool for investigating the role of the PDE10A signaling pathway in health and disease. Its high potency and selectivity, combined with its utility as a PET radioligand, make it an invaluable asset for both basic research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working in this field. Further research into the downstream effects and behavioral pharmacology of this compound will continue to elucidate the complex role of PDE10A in brain function and its potential as a therapeutic target.
References
- 1. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
No Public Data Available for JNJ-42259152
Following a comprehensive search for publicly available information, there is currently no specific data regarding a compound designated as JNJ-42259152. Searches for the discovery, development, mechanism of action, and clinical trials associated with this identifier have not yielded any relevant results.
This lack of information prevents the creation of a detailed technical guide as requested. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in scientific literature or public trial registries. Alternatively, it could be a project that was discontinued in early stages of research and development, or the identifier may be inaccurate.
Without any foundational data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as per the core requirements of the request. Further investigation would be required to determine if information on this compound is available under a different designation.
role of PDE10A in striatal medium spiny neurons
An In-depth Technical Guide on the Role of PDE10A in Striatal Medium spiny Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia.[2][3][4] This strategic localization positions PDE10A as a critical regulator of striatal signaling and, consequently, of motor control, reward processing, and associative learning. Dysregulation of PDE10A has been implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the current understanding of PDE10A's role in striatal MSNs, detailing its function in signaling pathways, its physiological and pathophysiological implications, and the experimental methodologies used to elucidate its function.
Localization and Expression of PDE10A in the Striatum
PDE10A is predominantly expressed in the GABAergic medium spiny projection neurons, which constitute the vast majority of neurons in the striatum.[2][3] Its expression is observed in both the direct pathway (dMSNs), which express D1 dopamine receptors, and the indirect pathway (iMSNs), which express D2 dopamine receptors.[7][8] Immunohistochemical studies have shown a complete overlap between PDE10A and DARPP-32, a well-established marker for MSNs.[2][9] Notably, PDE10A immunoreactivity is absent from striatal interneurons.[2][3]
Subcellularly, PDE10A is primarily membrane-associated and is found in the dendrites and spines of MSNs.[2][3] While present in the synaptosomal fraction, it does not appear to be tightly associated with the postsynaptic density (PSD).[2] This specific localization suggests a crucial role for PDE10A in modulating intracellular signaling cascades initiated by glutamatergic and dopaminergic inputs to the MSNs.[2][3]
The expression of PDE10A is not uniform throughout the striatum. Higher levels are observed in the sensorimotor striatum, with intermediate levels in the associative striatum and lower levels in the limbic striatum.[7][8][10][11] This regional variation in expression correlates with the magnitude of gene expression changes induced by PDE10A inhibitors, highlighting the functional significance of its expression levels.[7][8][10][11]
Role of PDE10A in Striatal Signaling Pathways
PDE10A plays a pivotal role in regulating the intracellular levels of cAMP and cGMP, second messengers that are central to the integration of dopaminergic and glutamatergic signaling in MSNs.
Regulation of cAMP Signaling
In dMSNs, activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[7][8] In iMSNs, D2 receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[7][8] Adenosine A2A receptors, co-expressed with D2 receptors in iMSNs, stimulate cAMP production.[9] PDE10A, by hydrolyzing cAMP, acts as a key regulator of the amplitude and duration of these signals in both MSN populations.[12][13] Inhibition of PDE10A leads to an elevation of cAMP, thereby potentiating D1 receptor signaling in dMSNs and counteracting D2 receptor signaling in iMSNs.[9][14][15][16] This dual action is a key feature of PDE10A's function and has significant implications for its therapeutic potential.
Regulation of cGMP Signaling
While PDE10A can hydrolyze both cAMP and cGMP, its primary role in striatal neurons appears to be the regulation of cAMP-mediated signaling.[9][14] However, PDE10A inhibition can also lead to an increase in cGMP levels.[17] The interplay between cAMP and cGMP signaling in the context of PDE10A function is complex and an area of ongoing research.
Downstream Effects on Protein Phosphorylation and Gene Expression
The modulation of cAMP levels by PDE10A has profound effects on downstream signaling cascades, most notably the protein kinase A (PKA) pathway. Inhibition of PDE10A increases the phosphorylation of key PKA substrates, including:
-
DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA signaling.[9][14][18]
-
CREB (cAMP response element-binding protein): Phosphorylation of CREB is a critical step in the regulation of gene expression.[17] PDE10A inhibition leads to increased CREB phosphorylation, which in turn can modulate the expression of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).[17]
-
GluR1 (AMPA receptor subunit): Phosphorylation of GluR1 at Serine 845 enhances AMPA receptor function, thereby modulating glutamatergic synaptic transmission.[9][14][18]
By influencing these downstream effectors, PDE10A plays a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression in MSNs.[7][8]
Data Presentation: Quantitative Effects of PDE10A Modulation
The following tables summarize quantitative data from various studies on the effects of PDE10A inhibition.
Table 1: Effects of PDE10A Inhibitors on Second Messenger Levels and Protein Phosphorylation
| Parameter | Inhibitor | Model System | Effect | Reference |
| Striatal cAMP Levels | TP-10 | R6/2 mouse model of Huntington's Disease | Robust increase | [17] |
| Striatal cGMP Levels | TP-10 | Wild-type mice | Robust increase | [17] |
| DARPP-32 Thr34 Phosphorylation | Papaverine | Mouse striatal slices | Robust increase | [9][14][18] |
| GluR1 Ser845 Phosphorylation | Papaverine | Mouse striatal slices | Robust increase | [9][14][18] |
| CREB Phosphorylation | TP-10 | R6/2 mouse model of Huntington's Disease | Significant increase | [17] |
| ERK Phosphorylation | Papaverine | Mouse striatum | Increase | [9] |
Table 2: Effects of PDE10A Inhibition on Gene Expression in the Striatum
| Gene | Inhibitor | Model System | Effect | Reference |
| c-fos | TP-10 | Wild-type mice | Induction | [17] |
| Neuropeptide mRNA (Substance P, Enkephalin) | PDE10A inhibitors | Rodent models | Increased expression | [16] |
| BDNF | TP-10 | R6/2 mouse model of Huntington's Disease | Significant increase | [17] |
Experimental Protocols: Methodologies for Studying PDE10A Function
Immunohistochemistry for PDE10A Localization
-
Objective: To visualize the cellular and subcellular distribution of PDE10A protein in brain tissue.
-
Methodology:
-
Tissue Preparation: Animals are perfused with paraformaldehyde, and brains are sectioned using a cryostat or vibratome.
-
Antibody Staining: Sections are incubated with a primary antibody specific for PDE10A, followed by a fluorescently labeled secondary antibody.
-
Dual Labeling: To identify the cell types expressing PDE10A, co-staining is performed with antibodies against cell-specific markers, such as DARPP-32 for MSNs.
-
Imaging: Sections are imaged using confocal microscopy to determine the co-localization of PDE10A with cellular markers and its subcellular distribution.[2][9]
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To quantify the changes in the phosphorylation state of downstream targets of the cAMP/PKA pathway following PDE10A inhibition.
-
Methodology:
-
Tissue Lysis: Striatal tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-DARPP-32 Thr34, phospho-CREB Ser133, phospho-GluR1 Ser845) and total protein as a loading control.
-
Detection and Quantification: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.[9][14][18]
-
In Vivo Microdialysis for Neurotransmitter Level Measurement
-
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in the striatum following PDE10A modulation.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Förster Resonance Energy Transfer (FRET) Biosensors for Real-time cAMP/PKA Imaging
-
Objective: To monitor the dynamics of cAMP levels and PKA activity in single MSNs in real-time.
-
Methodology:
-
Biosensor Expression: Genetically encoded FRET biosensors for cAMP (e.g., Epac-SH150) or PKA activity are expressed in striatal neurons, often using viral vectors in brain slices or in transgenic animals.
-
Live-cell Imaging: Brain slices containing the biosensor-expressing neurons are placed in a perfusion chamber on a microscope stage.
-
Pharmacological Manipulation: The slices are perfused with drugs, such as dopamine receptor agonists/antagonists or PDE inhibitors, to stimulate or inhibit signaling pathways.
-
FRET Imaging and Analysis: The biosensor is excited at the donor fluorophore's excitation wavelength, and emission is collected at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency, which reflects the level of cAMP or PKA activity.[12][13]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sergey.science [sergey.science]
- 5. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. jneurosci.org [jneurosci.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 18. stacks.cdc.gov [stacks.cdc.gov]
Technical Whitepaper: P2X7 Receptor Antagonism in Neuropsychiatric Disorders - A Profile of a Brain-Penetrant Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research into JNJ-42259152 for the study of neuropsychiatric disorders revealed that this compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, not a P2X7 receptor antagonist[1]. To fulfill the core request for an in-depth technical guide on a P2X7 antagonist for neuropsychiatric research, this document will focus on a well-characterized, brain-penetrant P2X7 receptor antagonist from Janssen's discovery program, JNJ-55308942 , for which detailed preclinical data is available. This compound serves as a representative example of this class of molecules for the intended audience.
Introduction: The P2X7 Receptor as a Therapeutic Target in Neuropsychiatry
The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant target in the study and potential treatment of neuropsychiatric disorders.[2] Primarily expressed on microglia and other immune cells within the central nervous system (CNS), the P2X7R plays a critical role in neuroinflammation.[2] Under conditions of stress or injury, elevated extracellular ATP levels activate the P2X7R, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3] This neuroinflammatory cascade is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder and bipolar disorder, as well as other conditions with a neuroinflammatory component.[2][3]
Antagonism of the P2X7R presents a promising therapeutic strategy to mitigate neuroinflammation and its downstream consequences on neuronal function and behavior. Small molecule antagonists that can penetrate the blood-brain barrier are therefore of high interest for the development of novel neuropsychiatric treatments.[2]
Pharmacological Profile of a Representative P2X7R Antagonist: JNJ-55308942
JNJ-55308942 is a high-affinity, selective, and brain-penetrant P2X7 receptor functional antagonist.[3][4] Its pharmacological properties have been characterized across multiple species, making it a valuable tool for preclinical research into the role of P2X7R in neuropsychiatric disorders.[3]
In Vitro Pharmacology
The in vitro activity of JNJ-55308942 has been assessed through various assays to determine its potency and selectivity for the P2X7 receptor.
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Human | 10 nM | P2X7 Functional Assay |
| Kᵢ | Human | 7.1 nM | Radioligand Binding Assay |
| IC₅₀ | Rat | 15 nM | P2X7 Functional Assay |
| Kᵢ | Rat | 2.9 nM | Radioligand Binding Assay |
| pIC₅₀ | Human | 8.1 | P2X7 Functional Assay |
| pIC₅₀ | Rat | 8.5 | P2X7 Functional Assay |
Data sourced from MedchemExpress and Bhattacharya et al., 2018.[3][4]
In Vivo Pharmacology & Pharmacokinetics
JNJ-55308942 demonstrates good oral bioavailability and CNS penetration, crucial characteristics for a drug targeting neuropsychiatric conditions.
| Parameter | Species | Value | Method |
| Brain/Plasma Ratio | Not Specified | ~1 | Not Specified |
| ED₅₀ (Brain Occupancy) | Rat | 0.07 mg/kg | Ex vivo Autoradiography |
Data sourced from Bhattacharya et al., 2018.[3]
Signaling Pathways and Experimental Workflows
P2X7R-Mediated Pro-Inflammatory Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of pro-inflammatory cytokines. A simplified representation of this pathway is depicted below.
Experimental Workflow for In Vivo Target Engagement and Efficacy
The following diagram illustrates a typical experimental workflow to assess the in vivo target engagement and efficacy of a P2X7R antagonist in a rodent model of neuroinflammation.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2X7R antagonists like JNJ-55308942.
In Vitro P2X7R Functional Assay (Calcium Flux)
Objective: To determine the potency of a compound in blocking P2X7R-mediated calcium influx.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7R are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Incubation: The dye-containing solution is replaced with a buffer containing various concentrations of the test compound (e.g., JNJ-55308942) or vehicle control. Plates are incubated for a defined period.
-
Agonist Stimulation and Measurement: A P2X7R agonist, such as BzATP, is added to the wells to stimulate the receptor. The change in fluorescence intensity, corresponding to the influx of calcium, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo IL-1β Release Assay
Objective: To assess the ability of a compound to block P2X7R-mediated IL-1β release in the brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: Animals are orally dosed with the test compound (e.g., JNJ-55308942) or vehicle.
-
Inflammatory Challenge: At a predetermined time post-dosing (e.g., 2 hours), animals are challenged with an intracerebroventricular (ICV) injection of the P2X7R agonist BzATP to induce IL-1β release.
-
Sample Collection: After a specified duration following the challenge (e.g., 4 hours), animals are euthanized, and brain tissue (e.g., hippocampus or prefrontal cortex) is collected.
-
IL-1β Measurement: Brain tissue is homogenized, and IL-1β levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IL-1β levels in the compound-treated group are compared to the vehicle-treated group to determine the percentage of inhibition.
Animal Model of Anhedonia (Sucrose Preference Test)
Objective: To evaluate the efficacy of a P2X7R antagonist in a rodent model of depression-like behavior (anhedonia).
Methodology:
-
Chronic Stress Induction: Rodents are subjected to a chronic stress paradigm (e.g., chronic mild stress or social defeat stress) for several weeks to induce an anhedonic state, characterized by a reduced preference for a sweetened solution.
-
Baseline Measurement: Before drug treatment, animals are given a choice between two bottles, one containing water and the other a sucrose solution (e.g., 1%). The intake from each bottle is measured over 24 hours to establish a baseline sucrose preference.
-
Compound Administration: Animals receive daily oral administration of the test compound (e.g., JNJ-55308942) or vehicle for a specified treatment period (e.g., 2-4 weeks).
-
Sucrose Preference Testing: Sucrose preference tests are conducted weekly throughout the treatment period to monitor changes in anhedonic behavior.
-
Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. The effect of the compound is determined by comparing the change in sucrose preference in the treated group to the vehicle-treated group.
Conclusion
The P2X7 receptor represents a compelling target for the development of novel therapeutics for neuropsychiatric disorders with a neuroinflammatory component. Brain-penetrant antagonists, exemplified by JNJ-55308942, have shown promise in preclinical models by effectively engaging the P2X7R in the CNS, mitigating pro-inflammatory cytokine release, and reversing depression-like behaviors. The experimental protocols and data presented in this whitepaper provide a technical framework for the continued investigation and development of P2X7R antagonists for the treatment of these complex disorders. Further research and clinical evaluation are warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Research on JNJ-42259152: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical research on JNJ-42259152. A comprehensive preclinical data package for this compound is not available in the public domain. The information presented here is primarily derived from studies utilizing [18F]this compound as a positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme.
Core Compound Overview
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). Due to its properties, it has been radiolabeled with fluorine-18 ([18F]this compound) and utilized as a PET tracer to study the distribution and density of PDE10A in the brain. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of the striatum, a key region in the brain for motor control, cognition, and reward.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Enzyme | Value | Notes |
| KD | Rat Brain Homogenate | 6.62 ± 0.7 nM | Baseline conditions.[1] |
| KD | Rat Brain Homogenate | 3.17 ± 0.91 nM | In the presence of 10 µM cAMP, indicating a higher affinity when cAMP levels are elevated.[1] |
| In Vitro Inhibitory Activity | - | Lower than JNJ41510417 | A direct comparison value is not provided in the available literature.[2] |
Table 2: In Vivo Pharmacodynamic Properties
| Parameter | Species | Value | Method | Notes |
| Binding Potential (BPND) | Rat | 1.91 ± 0.36 | [18F]this compound microPET | Baseline striatal binding.[1] |
| Binding Potential (BPND) | Rat | 2.61 ± 0.50 | [18F]this compound microPET | After administration of rolipram (a PDE4 inhibitor), suggesting increased PDE10A availability with elevated cAMP.[1] |
| Binding Potential (BPND) | Rat | 2.74 ± 0.22 | [18F]this compound microPET | After administration of JNJ49137530 (a PDE2 inhibitor).[1] |
| In Vivo Occupancy | - | Similar to JNJ41510417 | - | [2] |
Table 3: Physicochemical Properties
| Parameter | Value | Notes |
| Lipophilicity | Lower than JNJ41510417 | [2] |
Experimental Protocols
Detailed experimental protocols for studies involving this compound are not fully available in the public literature. The following are summaries of the methodologies used in the cited research.
In Vitro Striatum Homogenate Binding Assay
-
Objective: To determine the binding affinity (KD) and density (Bmax) of [18F]this compound to PDE10A.
-
Methodology Summary: The assay was developed using striatum homogenates from rats. The binding of increasing concentrations of [18F]this compound was assessed. To investigate the effect of cAMP, the binding assay was repeated with the addition of exogenous cAMP at concentrations of 1, 10, and 100 μM.[1]
In Vivo microPET Imaging in Rats
-
Objective: To evaluate the in vivo binding of [18F]this compound to PDE10A in the brain and assess the impact of altered cAMP levels.
-
Methodology Summary: Rats underwent microPET scans with [18F]this compound at baseline. To modulate cAMP levels, the same animals were subsequently treated with the PDE4 inhibitor rolipram or the PDE2 inhibitor JNJ49137530, followed by another [18F]this compound microPET scan. The binding potential (BPND) was calculated to quantify PDE10A availability.[1]
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
PDE10A plays a crucial role in regulating the signaling of medium spiny neurons (MSNs) in the striatum. It does so by hydrolyzing both cAMP and cGMP. The inhibition of PDE10A by this compound is expected to increase the intracellular levels of these second messengers, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can influence the phosphorylation state of key proteins like DARPP-32 and ultimately affect neuronal excitability and gene expression.
Caption: PDE10A signaling pathway in medium spiny neurons.
Experimental Workflow for In Vivo PET Studies
The workflow for preclinical PET imaging studies with [18F]this compound typically involves several key stages, from radiotracer synthesis to data analysis.
Caption: General experimental workflow for preclinical PET imaging.
Discussion and Future Directions
The available preclinical data on this compound, primarily from its use as a PET tracer, establish it as a potent and specific ligand for PDE10A. The in vitro and in vivo studies demonstrate its utility in quantifying PDE10A levels in the brain and in studying the modulation of the enzyme's availability by other signaling molecules like cAMP.
However, a significant gap exists in the public domain regarding the comprehensive preclinical profile of this compound as a potential therapeutic agent. To fully assess its potential, further information would be required in the following areas:
-
Selectivity: A detailed selectivity panel against other PDE isoforms and a broad range of other receptors and enzymes is needed to understand its off-target profile.
-
In Vivo Efficacy: Studies in relevant animal models of neuropsychiatric or neurodegenerative disorders (e.g., schizophrenia, Huntington's disease) are crucial to establish its therapeutic potential.
-
Pharmacokinetics: A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile in multiple preclinical species would be necessary to understand its drug-like properties.
-
Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are required to assess its safety profile before any clinical development.
Without this information, a thorough evaluation of this compound as a drug candidate is not possible based on the currently available public data. Further research and publication of these key preclinical studies are necessary to elucidate the full potential of this PDE10A inhibitor.
References
JNJ-42259152: An In-depth Technical Guide on a Potent PDE10A Inhibitor for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-42259152, a potent and highly selective phosphodiesterase 10A (PDE10A) inhibitor. This compound has emerged as a critical research tool, particularly in its radiolabeled form [¹⁸F]this compound, for in-vivo imaging and investigation of the PDE10A enzyme system in the central nervous system. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and explores its therapeutic potential in the context of neuropsychiatric disorders.
Core Mechanism of Action: Targeting PDE10A
This compound exerts its effects by selectively inhibiting phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways is believed to be a key mechanism for the potential therapeutic effects of PDE10A inhibitors in disorders such as schizophrenia and Huntington's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogue.
| Parameter | Species | Value | Reference |
| pIC₅₀ (cAMP hydrolysis) | Human (recombinant) | 8.82 | [1] |
| Kᵢ (inhibition constant) | Not Specified | Potent | [1] |
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Condition | Value | Reference |
| Kₑ (dissociation constant) | In vitro | 6.62 ± 0.7 nM | [1] |
Table 2: In Vitro Binding Affinity of [¹⁸F]this compound
| Parameter | Animal Model | Baseline BPₙₐ | Finding | Reference |
| PDE10A Availability | Rat model of alcohol consumption | Not specified | Chronic voluntary alcohol consumption induces a reversible increase in striatal PDE10A availability. | [1] |
Table 3: In Vivo Findings from [¹⁸F]this compound PET Imaging Studies
| Parameter | Species | Half-life of intact tracer | Metabolites | Reference |
| Metabolism | Not Specified | Fast component: 18.7 ± 7.6 min | Two primary metabolites (one polar, one nonpolar) that are unlikely to cross the blood-brain barrier. | [1] |
Table 4: Pharmacokinetic Profile of [¹⁸F]this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and a general workflow for evaluating PDE10A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory activity of a compound on PDE10A enzymatic activity.
-
Principle: A fluorescently labeled cAMP or cGMP substrate is hydrolyzed by PDE10A, leading to a change in fluorescence polarization upon binding to a specific agent.
-
Reagents:
-
Purified recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Binding agent
-
Test compound (this compound) and vehicle control
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, fluorescently labeled substrate, and the test compound or vehicle.
-
Initiate the reaction by adding the diluted PDE10A enzyme.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro [¹⁸F]this compound Binding Assay
This protocol determines the binding affinity of [¹⁸F]this compound to PDE10A in tissue homogenates.
-
Principle: Competition binding assay where increasing concentrations of a non-labeled ligand compete with a fixed concentration of the radioligand for binding to the target receptor.
-
Reagents:
-
Striatal tissue homogenates (source of PDE10A)
-
[¹⁸F]this compound
-
Non-labeled this compound for competition
-
Binding buffer (e.g., Tris-HCl)
-
-
Procedure:
-
Incubate striatal homogenates with a fixed concentration of [¹⁸F]this compound and varying concentrations of non-labeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the Kᵢ or IC₅₀ value from the competition curve. The Kₑ can be determined from saturation binding experiments.
-
In Vivo MicroPET Imaging with [¹⁸F]this compound
This protocol allows for the non-invasive visualization and quantification of PDE10A in the brain of living subjects.
-
Animal Preparation:
-
Fast animals overnight to reduce blood glucose levels.
-
Anesthetize the animal for the duration of the scan.
-
Place a catheter for radiotracer injection.
-
-
Radiotracer Administration and Imaging:
-
Administer a bolus injection of [¹⁸F]this compound intravenously.
-
Acquire dynamic PET scan data for a specified duration (e.g., 90-120 minutes).
-
Anatomical reference scans (CT or MRI) can be co-registered for accurate localization of brain regions.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the co-registered anatomical images (e.g., striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model) with a reference region devoid of specific binding (e.g., cerebellum) to quantify the binding potential (BPₙₐ), an index of PDE10A density and affinity.
-
Therapeutic Potential
The high expression of PDE10A in the striatum, a key node in motor and cognitive control, has positioned it as a promising therapeutic target for various neuropsychiatric disorders. While this compound has been pivotal as a research tool to probe this potential, its own therapeutic development is less clear from publicly available information.
The therapeutic rationale for PDE10A inhibition stems from its ability to modulate striatal neuronal activity. In conditions like schizophrenia , characterized by both positive and negative symptoms as well as cognitive deficits, restoring the balance of the direct and indirect pathways through PDE10A inhibition is hypothesized to have therapeutic benefits. Similarly, in Huntington's disease , a neurodegenerative disorder with prominent motor and cognitive decline linked to striatal dysfunction, enhancing cyclic nucleotide signaling via PDE10A inhibition is being explored as a potential disease-modifying strategy.
Preclinical studies with other PDE10A inhibitors have shown promise in models of these disorders. For instance, a study utilizing [¹⁸F]this compound imaging in a rat model of alcoholism demonstrated that chronic voluntary alcohol consumption leads to a reversible increase in striatal PDE10A availability.[1] This finding suggests that PDE10A inhibition could potentially have beneficial behavioral effects on alcohol intake, highlighting another potential therapeutic avenue.
However, it is important to note that comprehensive preclinical and clinical data on the therapeutic efficacy, safety, and pharmacokinetics of this compound as a standalone therapeutic agent are not widely available in the public domain. Its primary and well-documented role remains that of a highly specific and valuable PET tracer for studying the PDE10A system in vivo.
Conclusion
This compound is a powerful tool for the scientific community, offering high potency and selectivity for PDE10A. Its radiolabeled form, [¹⁸F]this compound, has proven invaluable for non-invasive in vivo imaging of PDE10A, enabling a deeper understanding of its role in both normal brain function and in neuropsychiatric and addictive disorders. While the therapeutic potential of PDE10A inhibition is an active area of research, the specific development of this compound as a therapeutic drug is not extensively documented. Future research leveraging this and other PDE10A inhibitors will be critical in validating this target for the treatment of a range of debilitating brain disorders.
References
JNJ-42259152: A Technical Guide to its Mechanism of Action and Impact on Cyclic AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger and subsequent activation of downstream signaling pathways. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its effects on cAMP signaling and the experimental methodologies used to characterize these effects.
Introduction to this compound and PDE10A
This compound is a novel small molecule that has been primarily characterized as a high-affinity radioligand for positron emission tomography (PET) imaging of PDE10A in the brain. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). Its restricted expression to the striatal MSNs makes it an attractive therapeutic target for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, where striatal signaling is dysregulated.
The inhibition of PDE10A by this compound is expected to potentiate the signaling of G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, thereby increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates the phosphorylation state of numerous downstream effector proteins, profoundly influencing neuronal excitability and gene expression.
Quantitative Data on this compound Binding and Affinity
The following table summarizes the key quantitative parameters defining the interaction of this compound with PDE10A.
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 8.82 | Human | Enzymatic Assay | |
| KD (baseline) | 6.62 ± 0.7 nM | Rat | In vitro striatum homogenate binding assay | [1] |
| KD (with 10 µM cAMP) | 3.17 ± 0.91 nM | Rat | In vitro striatum homogenate binding assay | [1] |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The dissociation constant (KD) represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity.
Signaling Pathway of this compound Action
Inhibition of PDE10A by this compound initiates a cascade of intracellular events, primarily through the potentiation of cAMP signaling.
Experimental Protocols
This section details the methodologies for key experiments to characterize the effects of this compound on cAMP signaling.
In Vitro PDE10A Enzymatic Inhibition Assay
This assay determines the potency of this compound in inhibiting the enzymatic activity of PDE10A.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by recombinant PDE10A. In the presence of an inhibitor, the rate of hydrolysis is reduced, resulting in a change in the fluorescent signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Microplate reader capable of fluorescence polarization or intensity detection
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well microplate, add the assay buffer, fluorescently labeled cAMP, and the this compound dilutions.
-
Initiate the reaction by adding the recombinant PDE10A enzyme.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment.
Principle: A competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used. In this assay, free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Striatal neurons or a suitable cell line expressing PDE10A
-
This compound
-
Cell lysis buffer
-
cAMP HTRF assay kit (containing labeled cAMP and anti-cAMP antibody)
-
HTRF-compatible microplate reader
Protocol:
-
Culture cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells to release intracellular cAMP.
-
Add the HTRF assay reagents (labeled cAMP and anti-cAMP antibody) to the cell lysate.
-
Incubate to allow for competitive binding.
-
Measure the HTRF signal.
-
Calculate the intracellular cAMP concentration based on a standard curve.
Western Blot Analysis of DARPP-32 Phosphorylation
This method assesses the phosphorylation of DARPP-32 at Threonine 34 (Thr34), a key downstream event of PKA activation.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total DARPP-32 and phospho-Thr34-DARPP-32.
Materials:
-
Striatal tissue or cultured striatal neurons
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-DARPP-32 and anti-phospho-Thr34-DARPP-32)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells or animals with this compound.
-
Homogenize tissue or lyse cells in appropriate buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phospho-DARPP-32 signal to the total DARPP-32 signal.
Conclusion
This compound is a potent inhibitor of PDE10A with high binding affinity. Its mechanism of action is centered on the elevation of intracellular cAMP levels in striatal medium spiny neurons. This leads to the activation of PKA and the phosphorylation of key downstream targets such as DARPP-32, ultimately modulating neuronal function. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other PDE10A inhibitors, facilitating further research into their therapeutic potential for a range of neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols: [18F]JNJ-42259152 PET Imaging in Rodents
These application notes provide a detailed protocol for conducting Positron Emission Tomography (PET) imaging studies in rodents using the novel radiotracer [18F]JNJ-42259152, a specific ligand for the phosphodiesterase-10A (PDE10A) enzyme. This protocol is intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is implicated, such as schizophrenia and Huntington's disease.
Introduction
[18F]this compound is a fluorine-18 labeled PET tracer that demonstrates high specificity and favorable pharmacokinetic properties for imaging PDE10A in the brain.[1] Preclinical evaluations in rats and mice have shown specific retention in the PDE10A-rich striatum with rapid washout from other brain regions, providing good imaging contrast.[1] This tracer has been shown to be effective for in vivo quantification of PDE10A, which is crucial for target engagement studies and understanding the biology of this enzyme in various disease models.[1][2]
Radiolabeling and Quality Control
The radiosynthesis of [18F]this compound is a critical first step. While the detailed chemistry is beyond the scope of this protocol, it is essential to ensure the final product meets stringent quality control standards before administration.
Key Quality Control Parameters:
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Molar Activity | > 37 GBq/µmol at the time of injection |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for acetonitrile) |
| pH | 5.0 - 7.5 |
| Sterility and Endotoxins | Sterile and pass endotoxin testing |
Experimental Protocols
Animal Preparation
Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to imaging.
-
Fasting: To reduce variability in radiotracer uptake, especially for tracers where glucose metabolism might be a factor, a fasting period of 4-6 hours is recommended.[3] Water should be available ad libitum.
-
Anesthesia: For the duration of the tracer uptake and imaging, animals must be anesthetized. Isoflurane (1.5-2.5% in 100% oxygen) is a commonly used anesthetic that has been shown to decrease background signal from brown fat and skeletal muscle.[4] Body temperature should be maintained at 37°C using a heating pad and a rectal probe.
Radiotracer Administration
-
Dose: The recommended injected dose for rodents is typically in the range of 3.7-7.4 MBq (100-200 µCi). The exact activity should be measured in a dose calibrator prior to injection.
-
Volume: The injection volume should be kept low, typically less than 0.2 mL for mice and 0.5 mL for rats, to avoid physiological disturbances.[4]
-
Route of Administration: The radiotracer should be administered intravenously (IV) via a tail vein catheter.
PET Scan Acquisition
-
Scanner: A dedicated small-animal PET scanner should be used.
-
Uptake Period: Following tracer injection, an uptake period is necessary. For [18F]this compound, dynamic scanning can commence immediately after injection.
-
Acquisition Time: A dynamic scan of at least 60 minutes is recommended to capture the tracer kinetics.[1]
-
Imaging Protocol: The acquisition should be performed in 3D list mode. The data can be subsequently framed for kinetic modeling (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 6 x 300s).
-
Attenuation Correction: If the PET scanner is a standalone system, a separate CT or transmission scan using a radioactive source (e.g., 57Co) should be performed for attenuation correction.
Image Reconstruction and Analysis
-
Reconstruction: PET images should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).
-
Image Registration: If a CT or MRI scan is acquired, the PET images should be co-registered to the anatomical images to facilitate the delineation of regions of interest (ROIs).
-
Data Analysis:
-
Standardized Uptake Value (SUV): Time-activity curves (TACs) for different brain regions can be generated and expressed as SUVs.
-
Kinetic Modeling: For a more quantitative assessment of PDE10A binding, kinetic modeling is recommended.[1] A Logan reference tissue model using the cerebellum as the reference region is appropriate for quantifying the binding potential (BPND) of [18F]this compound over a 60-minute acquisition period.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies with [18F]this compound in rats.
| Parameter | Value | Reference |
| Injected Dose | ~50 MBq | [1] |
| Scan Duration | 60 minutes | [1] |
| Striatum-to-Cerebellum Ratio (at 60 min) | > 1.4 | [2] |
| Optimal Model for Quantification | Logan Reference Tissue Model | [1] |
| Reference Region | Cerebellum | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for [18F]this compound PET imaging in rodents.
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling and tracer interaction.
References
- 1. Preclinical evaluation of [(18)F]JNJ42259152 as a PET tracer for PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-Dose Imaging in a New Preclinical Total-Body PET/CT Scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Modeling of JNJ-42259152 in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetic modeling of JNJ-42259152, a novel and selective phosphodiesterase 10A (PDE10A) inhibitor, in the human brain using positron emission tomography (PET). The protocols are based on published research and are intended to guide the design and execution of similar studies.
Introduction
This compound is a potent and highly selective inhibitor of PDE10A, an enzyme primarily expressed in the striatum of the brain.[1] PDE10A is involved in the regulation of cyclic nucleotide signaling, which is crucial for various neuronal functions. The development of PET tracers like 18F-JNJ-42259152 allows for the in-vivo quantification of PDE10A, providing a valuable tool for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.
The kinetic modeling of 18F-JNJ-42259152 in the human brain has demonstrated its suitability as a PET tracer, exhibiting favorable characteristics for human studies.[1] This document outlines the key quantitative data, experimental protocols, and relevant biological pathways associated with this compound kinetic modeling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the kinetic modeling study of 18F-JNJ-42259152 in the human brain.
Table 1: Regional Distribution Volume (VT) of 18F-JNJ-42259152
| Brain Region | Total Distribution Volume (VT) (mL/cm3) |
| Putamen | Highest Activity |
| Caudate Nucleus | Second Order Activity |
| Ventral Striatum | Second Order Activity |
| Substantia Nigra | Second Order Activity |
| Thalamus | 10- to 40-fold lower than striatum |
| Frontal Cortex | >10-fold lower than striatum |
| Cerebellum | >10-fold lower than striatum |
Data derived from a study on the quantification of 18F-JNJ-42259152.[1]
Table 2: Pharmacological Properties of this compound
| Parameter | Value |
| Potency (pIC50) for human PDE10A | 8.82 |
| Selectivity for PDE10A over other PDEs | >1000-fold |
Data from in-vitro studies of this compound.[1]
Experimental Protocols
Radiotracer Preparation and Administration
The radiotracer used is 18F-JNJ-42259152. The synthesis and quality control should be performed according to established radiopharmaceutical procedures. Administration is via an intravenous bolus injection.
PET/MRI Imaging Protocol
A dynamic PET scan is performed over 90 minutes following the injection of 18F-JNJ-42259152.[1] Simultaneous acquisition with a magnetic resonance imaging (MRI) scanner is recommended for anatomical coregistration.[2][3]
Protocol Steps:
-
Patient Preparation: Subjects should be positioned comfortably in the PET/MRI scanner to minimize motion artifacts.
-
Tracer Injection: Administer a bolus injection of 18F-JNJ-42259152.
-
Dynamic PET Acquisition: Start a 90-minute dynamic PET scan immediately following the injection.
-
MR Acquisition: Acquire a high-resolution T1-weighted MRI scan for anatomical reference.
-
Arterial Blood Sampling: If using a plasma input model, arterial blood samples should be collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[4][5]
Image Analysis and Kinetic Modeling
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Motion Correction: Correct for any head motion during the scan.
-
Image Coregistration: Coregister the dynamic PET images to the individual's T1 MRI scan.
-
Volume of Interest (VOI) Delineation: Delineate VOIs for key brain regions (putamen, caudate nucleus, ventral striatum, substantia nigra, thalamus, frontal cortex, and cerebellum) on the MRI.[1]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each VOI by plotting the average radioactivity concentration in the VOI against time.
-
Kinetic Modeling: Fit the TACs using appropriate kinetic models to estimate the total distribution volume (VT). Both one-tissue (1T) and two-tissue (2T) compartment models have been evaluated, with the two-tissue compartment model often providing a better fit for this tracer.[1][5] Simplified models can also be considered.[1]
Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition by this compound increases cAMP/cGMP levels.
Experimental Workflow for Kinetic Modeling
Caption: Workflow for 18F-JNJ-42259152 PET kinetic modeling.
Logical Relationship of Kinetic Models
Caption: Relationship between kinetic models and estimated parameters.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. In-vivo human brain molecular imaging with a brain-dedicated PET/MRI system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous MR/PET imaging of the human brain: feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic modeling of the monoamine oxidase B radioligand [11C]SL25.1188 in human brain with high-resolution positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of the monoamine oxidase B radioligand [¹¹C]SL25.1188 in human brain with high-resolution positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42259152 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Due to the limited publicly available data on the therapeutic dosage of this compound, this document leverages information from studies on other selective PDE10A inhibitors to propose representative experimental protocols and dosage considerations.
Introduction
This compound is a selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are crucial for regulating striatal output and have implications for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. Preclinical research in animal models is essential for evaluating the therapeutic potential and pharmacological properties of this compound.
Data Presentation: Dosage of Selective PDE10A Inhibitors in Rodent Models
The following table summarizes effective dosages of various selective PDE10A inhibitors in rodent models, providing a reference for designing studies with this compound.
| Compound | Animal Model | Doses (mg/kg) | Route of Administration | Observed Effects |
| EM-221 | Rat | 0.05 - 0.50 | Oral (p.o.) | Reduced MK-801-induced hyperlocomotion and conditioned avoidance responding.[1] |
| Rat | 0.025 - 0.2 | p.o. | Efficacy in behavioral assessments at 0.1 mg/kg.[1] | |
| THPP-1 | Rat | 3 (acute) | Oral (p.o.), Intraperitoneal (i.p.) | Reversed cognitive deficits and normalized dopamine neuron activity.[2] |
| Rat | 2 - 3 (chronic) | In chow | Reversed cognitive deficits and dopamine hyperactivity.[2] | |
| MP-10 | Rat | 1, 3, 5 | Intraperitoneal (i.p.) | Restored locomotor activity and reversed catalepsy in dopamine-depleted rats.[3] |
| PDM-042 | Rat | 1, 3 | Not specified | Attenuated L-DOPA-induced dyskinesia at 1 mg/kg.[4] |
| CPL500036 | Rat | 0.6 | Not specified | Induced catalepsy, indicating CNS activity.[5] |
| Dog | 1.5, 10, 30 | Oral gavage | Cardiovascular safety assessment.[5] |
Experimental Protocols
Dose Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups: A vehicle control group and at least 3-4 dose groups of this compound (e.g., 0.1, 1, 10, 30 mg/kg). (n=3-5 animals per group).
-
Dose Preparation: this compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water). The formulation should be prepared fresh daily.
-
Administration: Administer a single dose via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, and 24 hours post-dose).
-
Record body weight daily for one week.
-
At the end of the observation period, collect blood for pharmacokinetic analysis and perform a gross necropsy.
-
Efficacy Study in a Model of Schizophrenia (e.g., MK-801-induced Hyperlocomotion)
Objective: To assess the antipsychotic-like potential of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle + Saline
-
Vehicle + MK-801
-
This compound (e.g., 0.1, 0.3, 1 mg/kg) + MK-801
-
Positive Control (e.g., Haloperidol) + MK-801
-
-
Procedure:
-
Administer this compound or vehicle via the chosen route (e.g., p.o. or i.p.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer MK-801 (e.g., 0.2 mg/kg, s.c.) or saline.
-
Immediately place the animals in an open-field arena equipped with automated activity monitoring.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis: Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition by this compound increases cAMP levels in medium spiny neurons.
General Experimental Workflow for In Vivo Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. THPP-1 PDE10A inhibitor reverses the cognitive deficits and hyperdopaminergic state in a neurodevelopment model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
Application Notes and Protocols for JNJ-42259152 Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by catalyzing their hydrolysis.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, reward, and cognitive functions.[2][3] In this context, PDE10A modulates the signaling of crucial G protein-coupled receptors (GPCRs), such as the dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors.[4]
JNJ-42259152 is a potent and selective inhibitor of PDE10A. "Blocking studies" with this compound are designed to demonstrate its mechanism of action by showing that it blocks the degradation of cAMP and cGMP, thereby potentiating the signaling cascades initiated by GPCR activation. These studies are essential for characterizing the pharmacological effects of this compound and understanding its therapeutic potential.
This document provides detailed protocols for key in vitro experiments to characterize the blocking activity of this compound, along with examples of data presentation and visualization of the relevant signaling pathways and experimental workflows.
Signaling Pathway: GPCR-cAMP Modulation by PDE10A and this compound
The following diagram illustrates the central role of PDE10A in a Gs-coupled receptor signaling pathway and the mechanism of action of this compound. Activation of a Gs-coupled GPCR stimulates adenylyl cyclase (AC) to produce cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). PDE10A terminates this signal by hydrolyzing cAMP. This compound blocks PDE10A, leading to an accumulation of cAMP and an amplified downstream signal.
References
- 1. CAMP and cAMP Inhibited cGMP 3',5' Cyclic Phosphodiesterase 10A drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 4. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42259152 (JNJ-42165279) Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of JNJ-42259152 (also known as JNJ-42165279) for preclinical behavioral studies in rodents. This document outlines the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in models of neuropathic pain, with representative protocols for anxiety and depression-like behavior.
Introduction and Mechanism of Action
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2][3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous signaling lipids in both the central and peripheral nervous systems.[1][2][3][4]
JNJ-42165279 acts as a slowly reversible covalent inhibitor of FAAH.[4][5] This mechanism of action leads to a sustained elevation of anandamide and other fatty acid amides, which in turn modulates cannabinoid receptor signaling and other downstream pathways. This modulation is the basis for its investigation in a variety of neurological and psychiatric conditions, including anxiety disorders, major depressive disorder, and neuropathic pain.[4][5]
Pharmacokinetics and Pharmacodynamics in Rodents
In preclinical studies, JNJ-42165279 has demonstrated excellent pharmacokinetic and pharmacodynamic properties in rats. Following oral administration, the compound is readily absorbed and crosses the blood-brain barrier to inhibit FAAH in the brain.[1][2][3][6]
A key pharmacodynamic effect of JNJ-42165279 is the dose-dependent elevation of fatty acid amides in the brain. The table below summarizes the observed increases in AEA, OEA, and PEA in rat brains at 2 hours post-oral administration of JNJ-42165279.
| Dose (mg/kg, p.o.) | Fold Increase in Anandamide (AEA) | Fold Increase in Oleoylethanolamide (OEA) | Fold Increase in Palmitoylethanolamide (PEA) |
| 3 | ~2.5 | ~4 | ~3 |
| 10 | ~4 | ~8 | ~6 |
| 30 | ~5 | ~12 | ~9 |
Data adapted from Keith et al., ACS Med Chem Lett, 2015.
Experimental Protocols for Behavioral Studies
Drug Preparation and Administration
Vehicle: For oral administration in rodents, JNJ-42165279 can be formulated in a vehicle of 10% DMSO in water .
Administration: Oral gavage (p.o.) is the recommended route of administration for the dosages provided in the following protocols.
Neuropathic Pain: Spinal Nerve Ligation (SNL) Model in Rats
JNJ-42165279 has shown efficacy in the spinal nerve ligation (SNL) model of neuropathic pain in rats.[1][2][3][4]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are typically used. The SNL surgery is performed by tightly ligating the L5 spinal nerve.
-
Drug Administration: JNJ-42165279 or vehicle is administered orally (p.o.).
-
Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments at baseline and at various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes). The paw withdrawal threshold is determined.
-
Efficacy Data: JNJ-42165279 produces a dose-dependent reversal of tactile allodynia in the SNL model. The ED90 (the dose required to produce 90% of the maximum possible effect) has been determined to be 22 mg/kg (p.o.) in rats.[2]
Experimental Workflow for SNL Model:
Figure 1. Experimental workflow for assessing the efficacy of JNJ-42165279 in the rat spinal nerve ligation (SNL) model of neuropathic pain.
Anxiety-Like Behavior: Representative Protocols
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animal Model: Adult male mice (e.g., C57BL/6) or rats.
-
Drug Administration: Administer JNJ-42165279 or vehicle orally 30-60 minutes prior to testing.
-
Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Behavioral Measures: Record the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open environment.
Experimental Protocol:
-
Apparatus: A square arena with walls.
-
Animal Model: Adult male mice or rats.
-
Drug Administration: Administer JNJ-42165279 or vehicle orally 30-60 minutes prior to testing.
-
Procedure: Place the animal in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).
-
Behavioral Measures: Record the time spent in the center of the arena, the number of entries into the center, and the total distance traveled. An increase in the time spent and entries into the center is indicative of an anxiolytic effect, while the total distance traveled provides a measure of general locomotor activity.
Logical Relationship for Anxiety Testing:
Figure 2. Logical pathway from JNJ-42165279 administration to anxiolytic-like effects.
Depression-Like Behavior: Representative Protocol - Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable stressful situation.
Experimental Protocol:
-
Apparatus: A cylindrical container filled with water.
-
Animal Model: Adult male mice or rats.
-
Drug Administration: Administer JNJ-42165279 or vehicle orally. A chronic or sub-chronic dosing regimen (e.g., once daily for 7-14 days) may be more relevant for antidepressant-like effects. The final dose should be administered 30-60 minutes before the test.
-
Procedure: Place the animal in the water-filled cylinder for a 6-minute session.
-
Behavioral Measures: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathway
The primary signaling pathway affected by JNJ-42165279 is the endocannabinoid system. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors, primarily the CB1 receptor in the brain.
Figure 3. Signaling pathway illustrating the mechanism of action of JNJ-42165279.
Summary and Conclusion
JNJ-42165279 is a valuable pharmacological tool for investigating the role of the endocannabinoid system in various behavioral paradigms. The provided protocols for neuropathic pain, and representative protocols for anxiety and depression, offer a starting point for researchers. It is recommended that dose-response studies be conducted for each specific behavioral assay to determine the optimal dose for the desired effect. Careful consideration of experimental design, including appropriate controls and blinding, is essential for obtaining robust and reproducible data.
References
Application Notes and Protocols: Quantifying PDE10A Occupancy with JNJ-42259152
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1][2][3] The modulation of these signaling pathways by PDE10A makes it a significant therapeutic target for various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[1][4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of PDE10A in the brain, providing a valuable tool for drug development and understanding disease pathophysiology.[6]
This document provides detailed application notes and protocols for quantifying PDE10A occupancy using the novel PET tracer, [¹⁸F]JNJ-42259152. This compound is a potent and highly selective inhibitor of PDE10A, with a pIC50 of 8.82 for the human enzyme and over 1,000-fold selectivity for PDE10A compared to other human phosphodiesterases.[7]
Data Presentation: Quantitative Data for [¹⁸F]this compound
The following tables summarize the key quantitative data for [¹⁸F]this compound, facilitating easy comparison of its properties.
Table 1: In Vitro Binding Properties of [¹⁸F]this compound
| Parameter | Value | Condition | Source |
| K D | 6.62 ± 0.7 nM | Baseline | [8] |
| K D | 3.17 ± 0.91 nM | 10 µM cAMP | [8] |
| B max | Not Reported | - | - |
| pIC50 (this compound) | 8.82 | Human enzyme | [7] |
Table 2: In Vivo Kinetic Modeling and Test-Retest Variability of [¹⁸F]this compound in Humans
| Parameter | Value | Region | Model | Source |
| Test-Retest Variability (V T ) | 5% - 19% | Target Regions | 2-Tissue Compartment Model | [7] |
| Test-Retest Variability (BP ND ) | 5% - 12% | Target Regions | Simplified Reference Tissue Model | [7] |
| Correlation (2T BP ND vs. SRTM BP ND ) | r = 0.82 | Caudate Nucleus | - | [7] |
| Correlation (2T BP ND vs. SRTM BP ND ) | r = 0.57 | Putamen | - | [7] |
| Correlation (2T BP ND vs. SRTM BP ND ) | r = 0.70 | Ventral Striatum | - | [7] |
| Correlation (2T BP ND vs. SRTM BP ND ) | r = 0.64 | Substantia Nigra | - | [7] |
Experimental Protocols
Protocol 1: In Vitro [¹⁸F]this compound Binding Assay
This protocol describes the methodology to determine the binding affinity (K D ) and density (B max ) of [¹⁸F]this compound in striatum homogenates.
Materials:
-
[¹⁸F]this compound
-
Striatum tissue homogenate
-
Assay buffer (e.g., Tris-HCl)
-
Exogenous cAMP (optional, for studying modulation)
-
Non-labeled this compound (for determining non-specific binding)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize striatum tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet to a desired protein concentration.
-
Assay Setup: In a series of tubes, add a fixed amount of striatum homogenate.
-
Saturation Binding: To determine K D and B max , add increasing concentrations of [¹⁸F]this compound to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of non-labeled this compound to determine non-specific binding.
-
cAMP Modulation (Optional): To investigate the effect of cAMP on binding, add increasing concentrations of exogenous cAMP (e.g., 1, 10, and 100 µM) to the incubation mixture.[8]
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression (e.g., one-site binding hyperbola) to determine K D and B max .
Protocol 2: In Vivo PET Imaging with [¹⁸F]this compound for PDE10A Occupancy
This protocol outlines the procedure for conducting a PET study to quantify PDE10A occupancy by a therapeutic agent.
Subjects:
-
Human volunteers or non-human primates.
Materials:
-
[¹⁸F]this compound radiotracer.
-
PET scanner.
-
Arterial line for blood sampling (for full kinetic modeling).
-
Centrifuge and HPLC for metabolite analysis.
-
Anesthesia (for non-human primates).
-
Therapeutic PDE10A inhibitor.
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of [¹⁸F]this compound intravenously.
-
Acquire dynamic PET data for 60-90 minutes.[7]
-
If using full kinetic modeling, perform arterial blood sampling throughout the scan to obtain the metabolite-corrected plasma input function.
-
-
Drug Administration: Administer the therapeutic PDE10A inhibitor at the desired dose and time point before the second PET scan.
-
Occupancy Scan:
-
Repeat the PET imaging procedure as described in the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with anatomical MRI scans for region of interest (ROI) delineation (e.g., striatum, cerebellum, frontal cortex).
-
Generate time-activity curves for each ROI.
-
-
Kinetic Modeling:
-
Full Kinetic Modeling (2-Tissue Compartment Model): Use the arterial input function to calculate the total distribution volume (V T ) in the target and reference regions.[7]
-
Simplified Reference Tissue Model (SRTM): Use a reference region with negligible PDE10A expression (e.g., frontal cortex) to estimate the binding potential (BP ND ).[7] A 60-minute acquisition period is often sufficient for this model.[7]
-
-
Occupancy Calculation: Calculate PDE10A occupancy using the following formula:
-
Occupancy (%) = [(BP ND_baseline - BP ND_post-drug) / BP ND_baseline] x 100
-
Visualizations
Signaling Pathway
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow
Caption: Experimental workflow for PDE10A occupancy PET imaging.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42165279: In Vivo Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vivo target engagement of JNJ-42165279, a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Understanding the degree and duration of FAAH inhibition in both central and peripheral compartments is critical for correlating pharmacokinetic profiles with pharmacodynamic effects and for guiding dose selection in preclinical and clinical studies.
Introduction to JNJ-42165279 and FAAH Target Engagement
JNJ-42165279 is an investigational drug that covalently modifies the active site of the FAAH enzyme.[2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides (FAAs) like N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA).[1][2][3][5] Inhibition of FAAH by JNJ-42165279 leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including neurotransmission and inflammation.[1][3]
Establishing in vivo target engagement for JNJ-42165279 involves demonstrating that the compound interacts with FAAH in a living system at relevant doses. This can be achieved through several complementary methods, including direct measurement of enzyme occupancy in the brain using Positron Emission Tomography (PET), and indirect biochemical measures in peripheral tissues and fluids.
Signaling Pathway of FAAH Inhibition
The primary mechanism of action of JNJ-42165279 is the inhibition of FAAH, which leads to an accumulation of anandamide. Anandamide then acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system, to produce its pharmacological effects.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo target engagement studies of JNJ-42165279 in humans.
Table 1: Brain FAAH Occupancy by JNJ-42165279 Measured by PET Imaging [1][6]
| JNJ-42165279 Dose (single) | Time Point | Brain FAAH Occupancy (%) |
| 2.5 mg | At Cmax | >50 |
| 5 mg | At Cmax | Appreciable |
| 10 mg | At Cmax | 96-98 |
| 10 mg | 24h post-dose | >80 |
| 25 mg | At Cmax | 96-98 |
| 50 mg | At Cmax | 96-98 |
Table 2: Peripheral FAAH Inhibition and FAA Level Modulation by JNJ-42165279 [1]
| JNJ-42165279 Dose (single) | Parameter | Fold Increase vs. Placebo (Peak) |
| 10-100 mg | Plasma AEA | 5.5 - 10 |
| 10-100 mg | Plasma OEA | 4.3 - 5.6 |
| 10-100 mg | Plasma PEA | 4.3 - 5.6 |
Table 3: FAA Level Modulation in Cerebrospinal Fluid (CSF) after 7 Days of Dosing [1]
| JNJ-42165279 Dose | Parameter | Fold Increase vs. Predose |
| 10 mg | CSF AEA | ~45 |
| 10 mg | CSF OEA | ~6.6 |
| 25 mg | CSF AEA | ~41 |
| 25 mg | CSF OEA | ~5.8 |
| 75 mg | CSF AEA | ~77 |
| 75 mg | CSF OEA | ~7.4 |
Experimental Protocols
Protocol 1: In Vivo Brain FAAH Occupancy Measurement using PET
This protocol describes a method to quantify the engagement of JNJ-42165279 with its target, FAAH, in the brain of living subjects using Positron Emission Tomography (PET).
Objective: To determine the dose-dependent occupancy of FAAH in the brain by JNJ-42165279.
Materials:
-
JNJ-42165279 (or vehicle control)
-
PET scanner
-
Arterial blood sampling line (for kinetic modeling)
-
Equipment for radiotracer synthesis and quality control
Procedure:
-
Subject Preparation: Subjects should be fasted overnight. An intravenous line should be placed for tracer injection and an arterial line for blood sampling to measure the arterial input function.
-
Baseline Scan: A baseline PET scan is performed before the administration of JNJ-42165279.
-
Inject a bolus of [11C]MK3168 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure radioactivity concentration.
-
-
Drug Administration: Administer a single oral dose of JNJ-42165279 or vehicle.
-
Post-Dose Scan: A second PET scan is conducted at the estimated time of maximum plasma concentration (Tmax) of JNJ-42165279.[1]
-
Repeat the injection of [11C]MK3168 and the dynamic PET data acquisition as in the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET images and co-register with an anatomical MRI for region-of-interest (ROI) definition.
-
Perform kinetic modeling of the PET data (e.g., using a two-tissue compartment model) to determine the total distribution volume (VT) of the tracer in different brain regions.[6]
-
-
Occupancy Calculation: Calculate the FAAH occupancy in each ROI using the following formula:
-
Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100
-
Protocol 2: Peripheral Target Engagement via Biochemical Assays
This protocol outlines the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) or leukocytes and the quantification of FAA levels in plasma as biomarkers of JNJ-42165279 target engagement.
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [18F]JNJ-42259152 PET Data Analysis
These application notes provide a detailed workflow for the acquisition and quantitative analysis of Positron Emission Tomography (PET) data using the novel phosphodiesterase 10A (PDE10A) tracer, [18F]JNJ-42259152. The protocols are intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is a target.
Introduction
[18F]this compound is a potent and selective antagonist of PDE10A, an enzyme crucial for striatal signaling.[1][2] PET imaging with this tracer allows for the in vivo quantification of PDE10A activity, which is implicated in conditions such as schizophrenia and movement disorders.[2][3] This document outlines the standardized procedures for subject preparation, PET data acquisition, and the subsequent kinetic modeling required for accurate quantification of tracer binding.
Experimental Protocols
Subject Preparation
For standardization, subjects should fast for a minimum of four hours prior to the PET scan.[1][2] A physical and neurological examination, along with laboratory blood analyses (including blood cell counts, liver, and kidney function tests) and an electrocardiogram, should be performed before and after the PET acquisition to ensure subject safety.[2]
Radiotracer Administration
A bolus injection of 172.5 ± 10.3 MBq of [18F]this compound is administered intravenously.[2][3] The dynamic PET scan should be initiated simultaneously with the tracer injection.[1][2]
PET Data Acquisition
Dynamic brain imaging is performed for up to 135 minutes using a PET/CT scanner in 3-dimensional mode.[2][3] The acquisition is typically divided into two segments: an initial 90-minute scan followed by a 30-minute scan starting at 105 minutes post-injection.[1][2] A low-dose CT scan is acquired at the beginning of each PET segment for attenuation correction.[1][2]
Arterial Blood Sampling and Metabolite Analysis
To determine the arterial input function and tracer parent fractions, arterial blood samples are collected throughout the scan.[3] Blood samples are immediately placed on ice and then centrifuged.[1] The plasma is analyzed using high-performance liquid chromatography (HPLC) to separate the parent tracer from its radiometabolites.[1][3] Preclinical studies have identified the presence of polar radiometabolites in plasma.[4] The average half-life of the intact tracer in human blood is approximately 90 minutes.[2][3]
Data Analysis Workflow
The analysis of [18F]this compound PET data involves several key steps, from image reconstruction to kinetic modeling, to derive quantitative measures of PDE10A availability.
Image Processing
The acquired PET data are reconstructed, and volumes of interest (VOIs) for key brain regions are delineated using individual volumetric T1-weighted MRI scans.[3] Target regions include the putamen, caudate nucleus, ventral striatum, and substantia nigra.[1][3] The frontal cortex is recommended as the reference region for simplified kinetic modeling due to its low PDE10A density.[1][3]
Kinetic Modeling
Kinetic modeling is essential to quantify the binding of [18F]this compound to PDE10A. Both compartmental models and simplified reference tissue models are employed.
-
Two-Tissue Compartment Model (2TCM): This model is used to calculate the total distribution volume (VT), which reflects the concentration of the tracer in tissue relative to plasma.[2][3]
-
Simplified Reference Tissue Model (SRTM): For a less invasive approach that does not require arterial sampling, the SRTM can be used to calculate the binding potential (BPND).[1][3] This model uses the frontal cortex as a reference region to estimate non-specific binding.[3] The SRTM has been shown to provide reliable BPND values with a 60-minute acquisition period.[3]
The following diagram illustrates the overall experimental and data analysis workflow:
Quantitative Data Summary
The following tables summarize the quantitative data from a test-retest study in healthy volunteers.[2][3]
Table 1: Total Distribution Volume (VT) from 2T Compartment Model
| Brain Region | VT (mean ± SD) |
| Putamen | 1.54 ± 0.37 |
| Caudate Nucleus | 0.90 ± 0.24 |
| Ventral Striatum | 0.64 ± 0.18 |
| Substantia Nigra | 0.42 ± 0.09 |
| Thalamus | 0.35 ± 0.09 |
| Frontal Cortex | 0.30 ± 0.07 |
| Cerebellum | 0.36 ± 0.12 |
Table 2: Binding Potential (BPND) from Simplified Reference Tissue Model (SRTM) with Frontal Cortex as Reference Region
| Brain Region | BPND (mean ± SD) |
| Putamen | 3.45 ± 0.43 |
| Caudate Nucleus | 1.78 ± 0.35 |
| Ventral Striatum | 1.10 ± 0.31 |
| Substantia Nigra | 0.44 ± 0.09 |
Table 3: Test-Retest Variability
| Parameter | Variability |
| 2T VT | 5% - 19% |
| SRTM BPND | 5% - 12% |
Signaling Pathway Context
[18F]this compound targets PDE10A, which is highly expressed in the striatum. PDE10A degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in neuronal signaling. By inhibiting PDE10A, the levels of these second messengers are increased, modulating downstream signaling pathways.
The following diagram provides a simplified representation of the role of PDE10A in striatal neurons:
Conclusion
The kinetic modeling of [18F]this compound demonstrates that PDE10A activity can be reliably and reproducibly quantified in the human brain.[3] The use of a simplified reference tissue model with the frontal cortex as a reference region and a 60-minute acquisition period offers a practical and robust method for clinical and research applications.[3] These protocols provide a standardized framework for utilizing [18F]this compound PET to investigate the role of PDE10A in health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Quantification of 18F-JNJ-42259152, a novel phosphodiesterase 10A PET tracer: kinetic modeling and test-retest study in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of [(18)F]JNJ42259152 as a PET tracer for PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Blood-Brain Barrier Issues with JNJ-42259152
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The content is designed to address potential challenges related to achieving sufficient therapeutic concentrations of this compound in the central nervous system (CNS) due to the blood-brain barrier (BBB).
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Question 1: We are observing lower than expected brain concentrations of this compound in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low brain exposure of this compound can stem from several factors. A primary consideration is its metabolic stability. Studies on the radiolabeled analog, [¹⁸F]this compound, have indicated that its metabolites are unlikely to cross the blood-brain barrier. This suggests that the parent compound may undergo rapid metabolism, reducing the amount of active drug available to penetrate the CNS. Another significant factor could be active efflux from the brain by transporters such as P-glycoprotein (P-gp).
To troubleshoot this issue, a systematic approach is recommended:
-
Assess Metabolic Stability:
-
In vitro: Conduct metabolic stability assays using liver microsomes or hepatocytes from the animal species being used in your in vivo studies. This will provide data on the intrinsic clearance of this compound.
-
In vivo: Measure the plasma concentrations of this compound and its major metabolites over time. A high ratio of metabolites to the parent compound can confirm rapid metabolism.
-
-
Investigate Efflux Transporter Involvement:
-
In vitro: Use a cell-based assay, such as the MDCK-MDR1 assay, to determine if this compound is a substrate for P-gp or other relevant efflux transporters like BCRP.
-
In vivo: Co-administer this compound with a known P-gp inhibitor (e.g., elacridar, tariquidar) in your animal model. A significant increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would indicate that it is a substrate for P-gp.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 402.46 g/mol | Favorable (generally < 500 g/mol is preferred) |
| LogP | Not publicly available | Optimal range is typically 1-3 for passive diffusion. |
| Polar Surface Area (PSA) | Not publicly available | Optimal range is generally < 90 Ų for passive diffusion. |
| Brain-to-Plasma Ratio (Kp,uu) | Not publicly available | A key indicator of BBB penetration. A value < 0.1 may suggest poor penetration or high efflux. |
Question 2: Our in vitro BBB model shows good permeability, but we still see low in vivo brain exposure. What could explain this discrepancy?
Answer:
Discrepancies between in vitro and in vivo BBB penetration data are common and can be attributed to several factors that are not fully recapitulated in in vitro models:
-
Metabolism: As mentioned previously, in vivo metabolism, particularly first-pass metabolism in the liver, can significantly reduce the systemic concentration of this compound available to cross the BBB. Standard in vitro BBB models do not account for this.
-
Plasma Protein Binding: High binding of this compound to plasma proteins will reduce the unbound fraction of the drug that is available to diffuse across the BBB. It is crucial to determine the fraction of unbound drug in plasma (fu,plasma).
-
Active Efflux: The expression and activity of efflux transporters in vivo can be more robust than in some in vitro models.
To address this, we recommend the following:
-
Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound bound to plasma proteins.
-
Conduct a Full Pharmacokinetic Study: A comprehensive in vivo pharmacokinetic study will provide data on clearance, volume of distribution, and bioavailability, which will help to understand the discrepancy.
-
Refine the In Vitro Model: Consider using more complex in vitro models that co-culture endothelial cells with astrocytes and pericytes, or dynamic models that incorporate shear stress, to better mimic the in vivo environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, motivation, and reward. PDE10A degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating the activity of these neurons.
Q2: Are there known issues with the blood-brain barrier penetration of this compound?
A2: While this compound can cross the BBB, as evidenced by its use as a PET tracer, its therapeutic efficacy may be limited by metabolic instability. Studies have shown that its metabolites are unlikely to penetrate the CNS. This suggests that a significant portion of the parent compound may be metabolized before it can exert its full effect in the brain. Whether it is also a substrate for efflux pumps like P-glycoprotein is not publicly known but is a common challenge for CNS drug candidates.
Q3: What strategies can be employed to improve the brain exposure of this compound?
A3: Several strategies can be explored to enhance the CNS penetration of this compound:
-
Formulation Strategies: The use of drug delivery systems such as lipid-based nanoparticles or liposomes could protect the compound from premature metabolism and facilitate its transport across the BBB.
-
Prodrug Approach: A prodrug of this compound could be designed to be more lipophilic and less susceptible to metabolism, which would then be converted to the active drug within the CNS.
-
Co-administration with P-gp Inhibitors: If this compound is found to be a P-gp substrate, co-administration with a P-gp inhibitor could increase its brain concentration. However, this approach needs careful consideration due to the potential for drug-drug interactions.
-
Structural Modification: Medicinal chemistry efforts could focus on modifying the structure of this compound to block the sites of metabolism while retaining its PDE10A inhibitory activity and favorable physicochemical properties for BBB penetration.
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general method for assessing the permeability of this compound across a monolayer of brain endothelial cells.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.
-
Permeability Assay:
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh assay buffer.
-
Add this compound to the apical chamber at a final concentration of 10 µM.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
2. In Vivo Brain Penetration Study in Rodents
This protocol outlines a method for determining the brain-to-plasma concentration ratio of this compound.
-
Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., intravenous or oral).
-
Sample Collection: At selected time points post-dose, collect blood samples and euthanize the animals to harvest the brains.
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma and brain tissue needs to be measured separately using techniques like equilibrium dialysis.
Visualizations
Technical Support Center: [18F]JNJ-42259152 Radiometabolite Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer [18F]JNJ-42259152. The following information addresses common issues related to radiometabolite interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known radiometabolites of [18F]this compound?
A1: In human plasma, two primary radiometabolites have been identified after the injection of [18F]this compound: one polar and one nonpolar metabolite.[1][2] Preclinical studies in rats have also confirmed the presence of polar radiometabolites in both plasma and the brain.[3]
Q2: How do these radiometabolites affect PET imaging and data analysis?
A2: The presence of radiometabolites can interfere with the accurate quantification of PDE10A binding in the brain. Specifically, the polar radiometabolite that enters the brain can lead to a systematic but reproducible underestimation of the striatal binding potential (BPND).[3] While the metabolites are considered unlikely to cross the blood-brain barrier in significant amounts, their presence in plasma and potential for even minimal brain uptake necessitates careful consideration during data analysis.[1][2]
Q3: How can I determine the fraction of intact [18F]this compound in my plasma samples?
A3: The fraction of the intact tracer in arterial plasma can be determined using high-performance liquid chromatography (HPLC) analysis.[3] This involves collecting arterial blood samples at various time points post-injection, separating the plasma, and analyzing it to distinguish the parent tracer from its radiometabolites.
Troubleshooting Guides
Issue 1: Unexpectedly high background signal in non-target brain regions.
-
Possible Cause: This could be indicative of brain-penetrant radiometabolites. While the primary polar metabolite of [18F]this compound has been identified in the rat brain, its contribution to the overall signal needs to be assessed.[3]
-
Troubleshooting Steps:
-
Perform Radiometabolite Analysis: Conduct HPLC analysis of arterial plasma to quantify the fraction of intact tracer and radiometabolites over time.
-
Examine Brain Homogenates (Preclinical): In animal studies, analysis of brain tissue homogenates can confirm the presence and quantify the concentration of radiometabolites in the brain.
-
Refine Kinetic Modeling: Employ kinetic models that can account for and correct for the contribution of radiometabolites. The Logan reference tissue model has been shown to be appropriate for quantification with [18F]this compound.[3]
-
Issue 2: Inconsistent quantification of striatal binding potential (BPND) across subjects or studies.
-
Possible Cause: Variability in the rate of metabolism of [18F]this compound can lead to differing levels of radiometabolite interference, thus affecting the consistency of BPND measurements.
-
Troubleshooting Steps:
-
Standardize Blood Sampling and Analysis: Ensure a consistent protocol for arterial blood sampling and HPLC analysis to accurately measure the arterial input function corrected for metabolites.[3]
-
Utilize a Reference Region: Employ a reference region, such as the cerebellum, for kinetic modeling. The Logan reference tissue model using the cerebellum as a reference region is a suitable approach for quantifying striatal BPND.[3][4]
-
Population-Based Correction: If individual metabolite measurements are not feasible for all subjects, consider using a population-averaged metabolite correction curve, though this may introduce some error.
-
Data Presentation
Table 1: Radiometabolite Fractions in Human Arterial Plasma
| Time Post-Injection (minutes) | Mean Intact Tracer Fraction (%) | Standard Deviation (%) |
| 10 | 80.2 | 12.1 |
| 20 | 65.4 | 10.5 |
| 40 | 51.9 | 9.8 |
| 60 | 48.1 | 8.7 |
| 90 | 45.3 | 7.9 |
| 120 | 42.5 | 7.2 |
Data derived from human studies. A fast metabolism component was observed with a half-life of 18.7 ± 7.6 minutes, with the remaining fraction being metabolized more slowly.[1]
Experimental Protocols
Protocol 1: Determination of Arterial Input Function and Radiometabolite Analysis
-
Arterial Blood Sampling:
-
Insert an arterial line for blood collection.
-
Following the bolus injection of [18F]this compound, collect arterial blood samples at predefined time points (e.g., every 15 seconds for the first 2 minutes, then at 3, 4, 5, 10, 20, 30, 40, 60, 90, and 120 minutes).
-
-
Plasma Separation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
HPLC Analysis:
-
Analyze the plasma samples using a validated reverse-phase HPLC method to separate the parent tracer ([18F]this compound) from its radiometabolites.
-
Quantify the radioactivity associated with each component using a radioactivity detector.
-
-
Data Correction:
-
Calculate the fraction of intact tracer at each time point.
-
Use this information to generate a metabolite-corrected arterial input function for kinetic modeling.
-
Visualizations
References
Technical Support Center: Troubleshooting Poor Signal-to-Noise in JNJ-42259152 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-42259152 for positron emission tomography (PET) imaging. The information is designed to help identify and resolve common issues leading to poor signal-to-noise ratio (SNR) in experimental data.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to address specific issues that may arise during this compound imaging studies.
Question: Why is the signal in the striatum lower than expected?
A lower-than-expected signal in the striatum, the primary region of interest for this compound binding to phosphodiesterase 10A (PDE10A), can be attributed to several factors:
-
Suboptimal Uptake Time: The time between tracer injection and scanning is critical. Insufficient uptake time can lead to a low signal. For [¹⁸F]this compound, brain uptake is readily observed with good washout starting after 20 minutes[1]. The optimal imaging window should be determined based on preclinical studies to maximize the target-to-background ratio.
-
Improper Tracer Administration: Infiltration of the radiotracer at the injection site can lead to a lower circulating dose and consequently, reduced brain uptake.
-
Subject-Specific Biological Factors: Pathological conditions, such as Huntington's disease, have been shown to cause a loss of striatal PDE10A, which would result in a reduced PET signal.
-
Pharmacological Interactions: Co-administration of other drugs that may interact with PDE10A or affect tracer metabolism can alter the biodistribution and uptake of this compound.
Question: What are the common causes of high background noise in my images?
High background noise can obscure the signal from the target region and reduce the overall quality of the PET images. Common causes include:
-
Insufficient Injected Dose: A low injected dose of the radiotracer can lead to poor count statistics and consequently, high image noise.
-
Short Acquisition Time: Similar to a low dose, a short scan duration may not allow for the collection of sufficient coincidence events, resulting in a noisy image.
-
Inadequate Patient/Animal Preparation: Failure to follow proper preparation protocols, such as fasting, can alter the biodistribution of the tracer and increase background signal.
-
Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters (e.g., iterations, subsets) can significantly impact image noise. While more iterations can improve image sharpness, they can also amplify noise.
Question: I am observing artifacts in the abdominal region. What could be the cause?
Artifacts in the abdominal region can be particularly challenging due to physiological processes. For this compound, which undergoes hepatobiliary and urinary clearance, the following should be considered:
-
Physiological Tracer Accumulation: High concentrations of the tracer in the liver, gallbladder, intestines, and bladder are expected due to its clearance routes[1]. This physiological uptake can create "hot spots" that may obscure adjacent structures or create streak artifacts during image reconstruction.
-
Patient or Animal Motion: Movement during the scan, including respiratory and intestinal motion, can cause blurring and misregistration of the PET data, leading to artifacts.
-
Metal Implants: Surgical clips, prostheses, or other metallic implants can cause significant artifacts on both the CT and the attenuation-corrected PET images.
-
Oral or Intravenous Contrast Agents: The use of contrast agents for the CT portion of the scan can lead to artifacts on the PET images if not properly accounted for in the attenuation correction process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, particularly in the medium spiny neurons of the striatum. As a radiotracer, [¹⁸F]this compound allows for the in vivo visualization and quantification of PDE10A expression using PET.
Q2: What are the expected biodistribution and clearance pathways of this compound?
A2: Following intravenous injection, [¹⁸F]this compound is readily taken up by the brain, with specific retention in the striatum. The tracer is cleared from the body through both the hepatobiliary (liver and gallbladder) and urinary (kidneys and bladder) systems[1]. This means that high signal intensity can be expected in these organs in addition to the brain.
Q3: What are the key parameters to consider for optimizing a this compound PET imaging protocol?
A3: To optimize a PET protocol for this compound, consider the following:
-
Injected Dose: The dose should be sufficient to achieve adequate counting statistics while adhering to radiation safety guidelines.
-
Uptake Time: Allow sufficient time for the tracer to accumulate in the target tissue (striatum) and for background clearance to improve the signal-to-noise ratio.
-
Acquisition Duration: The scan duration should be long enough to collect a sufficient number of coincidence events for a high-quality image.
-
Image Reconstruction: The choice of reconstruction algorithm (e.g., OSEM) and the number of iterations and subsets should be optimized to balance image sharpness and noise.
-
Animal/Patient Preparation: Proper preparation, such as fasting, can help reduce background signal and improve image quality.
Q4: Can off-target binding of this compound affect my results?
A4: While this compound is designed to be highly selective for PDE10A, the possibility of off-target binding, though likely low, cannot be entirely excluded without specific blocking studies. If unexpected signal is observed in regions known to have low PDE10A expression, further investigation with a blocking agent may be warranted to confirm the specificity of the signal.
Data Presentation
Table 1: Factors Affecting Signal-to-Noise Ratio (SNR) in this compound PET Imaging
| Parameter | Effect on SNR | Recommendation |
| Injected Dose | Higher dose generally increases SNR | Use the highest permissible dose according to institutional and regulatory guidelines. |
| Acquisition Time | Longer acquisition time increases SNR | Optimize based on scanner sensitivity and desired image quality, balancing against motion artifacts. |
| Uptake Time | Affects target-to-background ratio | Determine the optimal window experimentally to maximize striatal signal relative to background. |
| Reconstruction Algorithm | Iterative reconstruction can improve SNR over filtered backprojection | Use an appropriate number of iterations and subsets; excessive iterations can amplify noise. |
| Post-reconstruction Filtering | Can reduce noise but may blur image details | Apply with caution and optimize filter parameters (e.g., FWHM of a Gaussian filter). |
| Patient/Animal Motion | Decreases SNR and introduces artifacts | Use appropriate restraint, anesthesia, and motion correction techniques. |
| Attenuation Correction | Inaccurate correction can introduce noise and artifacts | Ensure proper alignment of PET and CT scans and be aware of potential artifacts from metal or contrast. |
Experimental Protocols
Protocol 1: General Preclinical PET Imaging Protocol for [¹⁸F]this compound in Rodents
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to tracer injection to reduce background signal.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.
-
Maintain the animal's body temperature using a heating pad or other warming device.
-
-
Tracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound via a tail vein catheter. The exact dose will depend on the scanner sensitivity and experimental goals.
-
-
Uptake Period:
-
Allow for an uptake period of 30-60 minutes. The optimal time should be determined in pilot studies.
-
-
Image Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a dynamic or static PET scan. For dynamic scans, acquisition can begin immediately after injection. For static scans, acquire data for 15-30 minutes starting at the determined optimal uptake time.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
Caption: this compound inhibits PDE10A, increasing cAMP/cGMP levels.
Caption: A typical workflow for a this compound PET imaging experiment.
References
Technical Support Center: JNJ-42259152 Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the binding of JNJ-42259152, a dual orexin receptor antagonist. The following information addresses potential challenges and considerations, particularly the impact of anesthesia on experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during their experiments with this compound, especially in the context of in vivo studies requiring anesthesia.
Issue 1: Inconsistent this compound Binding Results in Anesthetized Animal Models
-
Problem: Significant variability in this compound binding affinity or receptor occupancy is observed across different experimental sessions or animals under anesthesia.
-
Potential Cause: Anesthetic agents can directly or indirectly modulate the orexin system, thereby affecting the binding of this compound. Commonly used anesthetics like isoflurane and sevoflurane have been shown to inhibit wake-active orexinergic neurons[1]. This alteration in neuronal activity can change the local microenvironment of the orexin receptors, potentially influencing ligand binding.
-
Troubleshooting Steps:
-
Standardize Anesthetic Protocol: Ensure strict adherence to a standardized anesthesia protocol across all experiments. This includes the choice of anesthetic agent, dose, duration of exposure, and monitoring of vital signs[2].
-
Select Appropriate Anesthetic: Consider anesthetic agents with minimal known interaction with the orexin system. While many common anesthetics affect arousal pathways, some may have less pronounced effects. For instance, dexmedetomidine is sometimes used in PET imaging studies as it may have a different mechanism of action compared to inhalant anesthetics[3].
-
Monitor Physiological Parameters: Continuously monitor and record physiological parameters such as body temperature, heart rate, and respiratory rate. Rodents, in particular, are susceptible to hypothermia under anesthesia, which can affect metabolic rates and drug distribution[2].
-
Control for Anesthetic Depth: Utilize a consistent method to assess the depth of anesthesia to avoid variability in its physiological effects.
-
Data Stratification: If multiple anesthetic agents are used, stratify the data analysis to assess the impact of each agent on this compound binding.
-
Issue 2: Discrepancy Between In Vitro and In Vivo this compound Binding Data
-
Problem: this compound demonstrates high affinity and specific binding in in vitro assays (e.g., cell-based assays, autoradiography), but in vivo experiments in anesthetized animals show lower than expected receptor occupancy or inconsistent results.
-
Potential Cause: The physiological state induced by anesthesia can alter the accessibility or conformation of the orexin receptors. Anesthetics can influence neurotransmitter release, which in turn can allosterically modulate receptor binding[4]. For example, ketamine has been shown to interact with the noradrenergic system, which is modulated by orexins[4].
-
Troubleshooting Steps:
-
Examine Anesthetic's Mechanism of Action: Research the known mechanisms of action of the chosen anesthetic and its potential interactions with neuronal systems that regulate the orexin pathway.
-
In Vivo Autoradiography: If possible, conduct in vivo autoradiography studies with and without the influence of the specific anesthetic to directly visualize its impact on receptor availability.
-
Conscious Animal Models: Whenever ethically and practically feasible, consider experimental designs that minimize the use of anesthesia or use conscious, freely moving animal models for binding studies. This could involve techniques like microdialysis or certain imaging modalities.
-
Cross-Anesthetic Comparison: If anesthesia is unavoidable, perform a pilot study comparing this compound binding under different anesthetic agents to identify the one with the least impact on the experimental outcome.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of anesthesia on this compound binding experiments.
Q1: Which anesthetic agents are recommended for in vivo binding studies of this compound?
A1: The choice of anesthetic is critical and can significantly influence experimental results[2]. While there is no universally "best" anesthetic, some general guidelines can be followed:
-
Inhalant Anesthetics (e.g., Isoflurane, Sevoflurane): These are commonly used for their rapid induction and recovery times. However, studies have shown that they can inhibit orexinergic neurons, which could alter the binding of this compound[1]. If used, the concentration and duration should be carefully controlled.
-
Injectable Anesthetics (e.g., Ketamine, Propofol): These agents have different mechanisms of action. Ketamine's interaction with the noradrenergic system, which is modulated by orexins, could be a confounding factor[4]. Propofol has been noted to interfere with FDG uptake in PET scans, indicating a potential effect on brain metabolism that might indirectly influence receptor binding studies[3].
-
Alpha-2 Adrenergic Agonists (e.g., Dexmedetomidine): These are sometimes favored for imaging studies as they produce sedation and analgesia with potentially less disruption of certain neuronal circuits compared to GABAergic anesthetics[3].
A pilot study comparing different anesthetic agents is highly recommended to determine the most suitable option for your specific experimental design.
Q2: How does anesthesia affect PET imaging studies for this compound receptor occupancy?
A2: Anesthesia is a necessary component of preclinical PET imaging to prevent motion artifacts[2][5]. However, it can impact the results in several ways:
-
Physiological Alterations: Anesthetics can alter cerebral blood flow, glucose metabolism, and neurotransmitter levels, all of which can influence the delivery and binding of the radiolabeled tracer for this compound[5].
-
Receptor Modulation: As mentioned, anesthetics can directly or indirectly modulate the orexin system, potentially altering the number of available receptors or their affinity for this compound[1].
-
Radiotracer Metabolism: Anesthetic agents can affect liver and kidney function, which could alter the metabolism and clearance of the radiotracer, thereby affecting the quantification of receptor binding.
To mitigate these effects, it is crucial to follow established guidelines for animal PET imaging, including careful selection of the anesthetic, continuous physiological monitoring, and consistent experimental procedures[6].
Q3: Can the timing of this compound administration relative to anesthesia induction affect the results?
A3: Yes, the timing can be a critical factor. The physiological state of the animal changes during the induction, maintenance, and emergence from anesthesia. Administering this compound at different stages of anesthesia could lead to variability in its distribution and binding. For example, the activation of the orexin system is implicated in the emergence from anesthesia[7][8]. Therefore, administering an orexin antagonist during this phase could have different effects compared to administration during a stable plane of anesthesia. It is recommended to administer this compound once the animal has reached a stable plane of anesthesia to ensure consistency.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different anesthetic agents on this compound binding potential (BPND) as might be determined by PET imaging. This data is for illustrative purposes to highlight the potential for variability.
| Anesthetic Agent | This compound BPND (Mean ± SD) | Percent Difference from Awake (Hypothetical) |
| Awake (Conscious) | 2.5 ± 0.3 | - |
| Isoflurane (1.5%) | 2.1 ± 0.4 | -16% |
| Ketamine/Xylazine | 1.9 ± 0.5 | -24% |
| Dexmedetomidine | 2.3 ± 0.3 | -8% |
Experimental Protocols
Protocol 1: In Vivo PET Imaging of this compound Binding in Rodents Under Anesthesia
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce variability in blood glucose levels.
-
Place a tail-vein catheter for radiotracer and drug administration.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia using the selected agent (e.g., isoflurane at 3% in 100% oxygen).
-
Maintain anesthesia at a stable level (e.g., isoflurane at 1.5-2%) for the duration of the experiment.
-
Monitor vital signs, including body temperature, and maintain normothermia using a heating pad[2].
-
-
Radiotracer Administration:
-
Administer the radiolabeled form of this compound as a bolus injection through the tail-vein catheter.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for 60-90 minutes immediately following radiotracer injection.
-
-
Data Analysis:
-
Reconstruct the PET images and perform kinetic modeling to quantify this compound binding potential (BPND) in specific brain regions of interest.
-
Visualizations
References
- 1. An essential role for orexins in emergence from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Orexin A decreases ketamine-induced anesthesia time in the rat: the relevance to brain noradrenergic neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Various Anesthetic Protocols on 18F-Flurodeoxyglucose Uptake into the Brains and Hearts of Normal Miniature Pigs (Sus scrofa domestica) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 7. pnas.org [pnas.org]
- 8. Activation of orexin system facilitates anesthesia emergence and pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for partial volume effects in JNJ-42259152 PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for partial volume effects (PVE) in JNJ-42259152 PET imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern in this compound PET imaging?
A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[1][2] This limitation causes the signal from a specific brain region to blur into adjacent areas. Consequently, the measured radioactivity in small structures, such as the striatum where the this compound target (PDE10A) is abundant, can be underestimated ("spill-out"), while adjacent regions may show artificially high signals ("spill-in").[3] This is a critical issue in this compound PET studies as it can lead to inaccurate quantification of tracer uptake, potentially affecting the assessment of target engagement and drug occupancy.
Q2: What are the common methods for correcting for partial volume effects in PET imaging?
A2: Several methods exist to correct for PVE, which can be broadly categorized as follows:
-
Post-reconstruction region-based methods: These methods use anatomical information, typically from a co-registered MRI scan, to define regions of interest (ROIs) and correct the PET data within those regions.[3][4]
-
Post-reconstruction image enhancement techniques: These approaches, such as iterative deconvolution, aim to restore the spatial resolution of the PET image.[2][5]
-
In-reconstruction resolution modeling: This technique incorporates a model of the scanner's resolution directly into the image reconstruction algorithm.[4]
-
Deep learning-based approaches: Newer methods utilize deep learning networks trained on simulated or real data to correct for PVE.[4]
Q3: Do I need an anatomical MRI scan to perform partial volume correction for my this compound PET data?
A3: While not all PVE correction methods require an MRI, many of the most accurate and widely used techniques do.[3][6] An anatomical MRI provides high-resolution structural information that can be used to define brain regions and more precisely correct for the spill-over of the PET signal.[3] For this compound studies focusing on specific neuroanatomical structures, a co-registered MRI is highly recommended.
Q4: What is this compound and what is its target?
A4: this compound is a potent and highly selective phosphodiesterase 10A (PDE10A) inhibitor developed as a PET tracer.[7][8] PDE10A is an enzyme involved in intracellular signal transduction and is highly expressed in the brain, particularly in the striatum.[7][9] [18F]this compound is used to non-invasively image and quantify PDE10A in the brain.[7]
Troubleshooting Guides
Issue 1: Underestimation of this compound uptake in the striatum.
Possible Cause: Partial volume effects are likely causing a "spill-out" of the signal from the relatively small striatal structures, leading to an underestimation of the true tracer concentration.
Troubleshooting Steps:
-
Assess the need for PVE correction: If your research involves quantitative analysis of this compound uptake in specific brain regions, especially small structures like the caudate and putamen, PVE correction is strongly recommended.
-
Select an appropriate PVE correction method:
-
If a high-resolution anatomical MRI is available, consider using a region-based correction method.
-
If no MRI is available, an iterative deconvolution method can be applied to the PET image directly.[5]
-
-
Apply the chosen correction method: Follow the software instructions for your selected PVE correction tool. Ensure accurate co-registration of the PET and MR images if a region-based method is used.
-
Compare corrected and uncorrected data: Analyze the this compound uptake values in the striatum before and after PVE correction. A successful correction should result in an increase in the measured uptake in this region.
Issue 2: Inaccurate this compound kinetic modeling results.
Possible Cause: Partial volume effects can distort the time-activity curves (TACs) used for kinetic modeling, leading to errors in the estimation of parameters like binding potential (BPND).
Troubleshooting Steps:
-
Perform PVE correction prior to kinetic modeling: Applying PVE correction to the dynamic PET data before fitting the kinetic model is crucial for obtaining accurate parameter estimates.
-
Evaluate the impact on TACs: Visually inspect the time-activity curves for key brain regions before and after PVE correction. The correction should result in higher peak uptake and a clearer distinction between regions with high and low tracer binding.
-
Re-run the kinetic analysis: Use the PVE-corrected dynamic PET data to re-calculate the kinetic parameters. Compare the results with those obtained from the uncorrected data to assess the impact of the correction.
Experimental Protocols
Protocol 1: Generic Post-Reconstruction PVE Correction using Anatomical MRI
This protocol provides a general workflow for applying PVE correction using a co-registered anatomical MRI. The specific software and algorithms may vary.
-
Image Acquisition:
-
Acquire dynamic PET data following the injection of [18F]JNJ-42259alue images (averaged over 60–90 min) of 18F-JNJ-42259152 in a representative subject.
-
Acquire a high-resolution T1-weighted MRI of the same subject.
-
-
Image Pre-processing:
-
Perform standard PET image reconstruction, including corrections for attenuation, scatter, and random coincidences.
-
Co-register the MRI to the PET image space. This step is critical for accurate PVE correction.
-
-
MRI Segmentation:
-
Segment the co-registered MRI into different tissue classes, such as gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).
-
-
PVE Correction:
-
Utilize a PVE correction algorithm that takes the segmented MRI and the dynamic PET data as input.
-
The algorithm will use the anatomical information to correct for the spill-over of the PET signal between the defined regions.
-
-
Post-Correction Analysis:
-
The output will be a PVE-corrected dynamic PET image.
-
This corrected data can then be used for kinetic modeling or other quantitative analyses.
-
Visualizations
Caption: The impact of limited PET scanner resolution on true activity distribution.
Caption: A typical workflow for MRI-based partial volume correction in PET studies.
References
- 1. ugent.be [ugent.be]
- 2. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing Partial Volume Effects in Clinical PET Quantification: Modern Correction Strategies and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Correction for partial volume effects in PET: principle and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of [(18)F]JNJ42259152 as a PET tracer for PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
dealing with JNJ-42259152 off-target binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling pathways.[2][3]
Q2: What are the known potency and binding affinity values for this compound?
This compound inhibits the cAMP-hydrolyzing activity of recombinant human PDE10A with a pIC50 of 8.82.[1] The in vitro binding affinity (Kd) is 6.62 ± 0.7 nM.[1]
Q3: What is the expected downstream effect of PDE10A inhibition by this compound?
By inhibiting PDE10A, this compound is expected to prevent the degradation of cAMP and cGMP, leading to their increased intracellular levels.[4] This accumulation of cyclic nucleotides can, in turn, activate downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG).[4][5]
Q4: Are there known off-targets for this compound?
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected phenotypic effects in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low Endogenous PDE10A Expression | Confirm PDE10A expression in your cell line of choice via Western blot or qRT-PCR. Consider using a cell line with known high endogenous PDE10A expression (e.g., certain colon, breast, or lung cancer cell lines like HT29, MDA-MB-231, and A549) or a recombinant cell line overexpressing PDE10A (e.g., PDE10A-HEK293).[6][7][8] |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium over the course of the experiment. |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the treatment duration. Ensure that the assay readout is sensitive enough to detect changes in the PDE10A signaling pathway. |
| Cellular Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules. Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment. |
Issue 2: Suspected off-target effects are confounding experimental results.
| Possible Cause | Troubleshooting Steps |
| Binding to other Phosphodiesterases | Perform a selectivity profiling assay against a panel of other PDE family members to experimentally determine the selectivity of this compound. |
| Non-specific Cellular Effects | Use a structurally unrelated PDE10A inhibitor as a positive control. If the observed phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect. |
| Unintended Pathway Modulation | Employ a rescue experiment by overexpressing a catalytically inactive mutant of PDE10A. If the phenotype is rescued, it suggests the effect is on-target. Conversely, use siRNA or shRNA to knockdown PDE10A and determine if this phenocopies the effect of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| pIC50 (human PDE10A) | 8.82 | [1] |
| Kd (in vitro binding affinity) | 6.62 ± 0.7 nM | [1] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP/cGMP Levels
Objective: To confirm the on-target activity of this compound by measuring the accumulation of cAMP and cGMP in cells.
Materials:
-
Cells expressing PDE10A
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP and cGMP ELISA kits
-
BCA protein assay kit
-
Microplate reader
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a dose-range of this compound or vehicle control for the desired time.
-
Lyse the cells using 0.1 M HCl and neutralize the lysate according to the ELISA kit manufacturer's protocol.[5]
-
Determine the total protein concentration of each lysate using a BCA assay for normalization.[5]
-
Perform the cAMP and cGMP ELISA according to the manufacturer's instructions.[5]
-
Calculate the concentration of cAMP and cGMP in each sample and normalize to the total protein concentration.
Protocol 2: Western Blot for Downstream PKA/PKG Substrate Phosphorylation
Objective: To assess the functional consequence of increased cAMP/cGMP levels by measuring the phosphorylation of downstream targets.
Materials:
-
Cells expressing PDE10A
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of PKA substrates (e.g., p-CREB) and PKG substrates (e.g., p-VASP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PDE10A Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of JNJ-42259152 solutions
Welcome to the technical support center for JNJ-42259152. This resource provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of this compound, with a focus on improving the stability of its solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are vital for various neuronal functions. Due to its properties, this compound is utilized as a research tool and as a positron emission tomography (PET) tracer for studying PDE10A in the brain.
Q2: What are the primary challenges when working with this compound solutions?
Like many small molecule inhibitors, this compound has limited aqueous solubility. This can lead to precipitation when diluting stock solutions into aqueous buffers for experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes. Furthermore, the long-term stability of this compound in various solvents and conditions is a key consideration for ensuring the reproducibility of experiments.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid (powder) at -20°C for long-term storage. Stock solutions prepared in organic solvents should be stored at -80°C. It is advisable to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide: Solution Stability
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring the final concentration does not exceed levels that affect the biological assay.- Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous buffer.- Consider using a formulation aid, such as a surfactant or cyclodextrin, to enhance aqueous solubility. |
| Inconsistent or lower-than-expected activity in assays. | - Degradation of this compound in solution.- Inaccurate concentration due to precipitation. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Protect solutions from light and maintain appropriate storage temperatures.- Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh solution. |
| High background signal in fluorescence-based assays. | The compound itself may be fluorescent at the excitation/emission wavelengths used. | - Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic fluorescence.- If autofluorescence is significant, consider using a different detection method or adjusting the assay wavelengths if possible. |
Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₃FN₄O |
| Molecular Weight | 402.46 g/mol |
| Melting Point | 138.8 °C |
Solubility Profile of a Structurally Similar JNJ Compound (JNJ-7777120)
Disclaimer: The following data is for a different JNJ compound and should be used as an estimate for this compound. Actual solubility should be determined experimentally.
| Solvent | Approximate Solubility |
| DMSO | ~14 mg/mL |
| Dimethylformamide (DMF) | ~14 mg/mL |
| Ethanol | ~2 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
General Protocol for a PDE10A Enzyme Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6). Prepare a solution of the substrate, [³H]-cAMP, in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
Enzyme Reaction: In a microtiter plate, add the diluted this compound solutions. Add the PDE10A enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Add the [³H]-cAMP substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes) with gentle shaking.
-
Termination and Detection: Terminate the reaction and measure the remaining substrate or the product formed using an appropriate method, such as scintillation proximity assay (SPA).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: General workflow for an in vitro PDE10A inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
interpretation of unexpected JNJ-42259152 binding patterns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42259152. The information is designed to help interpret unexpected binding patterns and address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I observing significantly lower than expected binding of this compound in my in-vitro assay?
Answer: Lower than expected binding of this compound can stem from several factors related to reagent quality, experimental setup, or data analysis. Here are some potential causes and troubleshooting steps:
-
Compound Integrity:
-
Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for your experiments.
-
Purity: Verify the purity of your this compound stock. Impurities can interfere with binding.
-
-
Assay Conditions:
-
Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can influence binding. Optimize the buffer conditions to ensure they are suitable for the interaction between this compound and PDE10A.
-
Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Try extending the incubation time or optimizing the temperature.
-
-
Target Protein:
-
Protein Inactivity: The PDE10A protein may be misfolded or inactive. Verify the integrity and activity of your protein preparation using a standard substrate or a positive control ligand.
-
Low Protein Concentration: The concentration of PDE10A in your assay may be too low to produce a detectable signal. Increase the protein concentration and ensure accurate quantification.
-
-
Data Analysis:
-
Incorrect Modeling: Ensure you are using the appropriate binding model for your data analysis (e.g., one-site vs. two-site binding).
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the true binding signal. Optimize your detection method to improve the signal.
-
Question: What are the potential causes of high non-specific binding with this compound in my radioligand binding assay?
Answer: High non-specific binding can mask the specific binding signal and lead to inaccurate results. Here are common causes and solutions:
-
Radioligand Issues:
-
Radiochemical Impurity: The radiolabeled this compound may contain impurities that bind non-specifically. Use a fresh batch of radioligand with high radiochemical purity.
-
High Radioligand Concentration: Using a concentration of radioligand that is too high can saturate non-specific sites. Determine the optimal radioligand concentration by performing a saturation binding experiment.
-
-
Assay Components:
-
Binding to Filters or Plates: The compound may be binding to the filter membrane or the walls of the assay plate. Pre-treating the filters or plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can help reduce non-specific binding.
-
Lipophilicity: this compound is a lipophilic compound, which can increase its tendency to bind to plasticware and cell membranes non-specifically. Including a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer can help mitigate this.
-
-
Experimental Procedure:
-
Inadequate Washing: Insufficient washing of the filters or plates after incubation can leave unbound radioligand behind, contributing to high background. Optimize the number and duration of wash steps.
-
Incorrect Blocking Agents: The blocking agent used may not be effective. Test different blocking agents to find the one that works best for your assay system.
-
Question: I am observing this compound binding in a tissue or cell line where PDE10A expression is expected to be low. How should I interpret this?
Answer: Detecting a signal in tissues with reportedly low PDE10A expression warrants careful investigation to distinguish between true low-level expression, off-target binding, or experimental artifacts.
-
Confirm PDE10A Expression:
-
Orthogonal Methods: Use alternative methods to confirm the presence of PDE10A protein or mRNA in your tissue or cell line, such as Western blotting, immunohistochemistry, or qPCR. It's possible that the expression level, while low, is still sufficient for detection by a high-affinity ligand like this compound.
-
-
Investigate Off-Target Binding:
-
Competition Assays: Perform competition binding assays with known selective ligands for other phosphodiesterases or related enzymes that might be present in the tissue. If another ligand displaces this compound, it could indicate off-target binding.
-
Literature Review: Although this compound is reported to be highly selective for PDE10A, it is crucial to review the latest literature for any newly identified off-target interactions.
-
-
Rule out Experimental Artifacts:
-
Non-Specific Binding: As detailed in the previous question, ensure that the observed signal is not due to high non-specific binding.
-
Autoradiography Signal: If using autoradiography, be aware of potential artifacts such as positive or negative chemography. Include appropriate controls to rule these out.
-
Frequently Asked Questions (FAQs)
Question: What is the primary molecular target of this compound?
Answer: The primary molecular target of this compound is Phosphodiesterase 10A (PDE10A) . It is a potent and highly selective inhibitor of this enzyme.[1] PDE10A is highly enriched in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[1]
Question: What are the reported binding affinity and inhibitory potency of this compound?
Answer: this compound exhibits high affinity and potency for human PDE10A. The reported values are summarized in the table below.
| Parameter | Value | Species | Reference |
| pIC50 | 8.82 | Human | [1] |
| KD | 6.62 ± 0.7 nM | In vitro | [1] |
Question: Are there any known off-target effects of this compound?
Answer: this compound is characterized as a highly selective inhibitor of PDE10A.[1] However, as with any small molecule, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always good practice to perform counter-screening against a panel of related enzymes and receptors to confirm selectivity in your specific experimental system.
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine the affinity of a test compound for PDE10A using [18F]this compound as the radioligand.
-
Materials:
-
Membrane preparation from cells expressing PDE10A
-
[18F]this compound
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the PDE10A membrane preparation, and the test compound at various concentrations.
-
Add [18F]this compound at a final concentration close to its KD.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
2. Cell-Based PDE10A Functional Assay
This protocol outlines a cell-based assay to measure the functional potency of this compound by quantifying its effect on cAMP levels.
-
Materials:
-
A cell line expressing PDE10A (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the PDE10A-expressing cells in a 96-well plate and grow them to the desired confluency.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to increase intracellular cAMP production.
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Analyze the data using a suitable pharmacological model to determine the EC50 of this compound.
-
Visualizations
Caption: Simplified PDE10A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected this compound binding results.
Caption: Potential causes for lower than expected binding of this compound.
References
Validation & Comparative
JNJ-42259152 versus other PDE10A inhibitors in vivo
An Objective In Vivo Comparison of JNJ-42259152 and Other PDE10A Inhibitors for Researchers and Drug Development Professionals.
This guide provides a detailed in vivo comparison of the phosphodiesterase 10A (PDE10A) inhibitor this compound with other notable PDE10A inhibitors. This compound has been primarily characterized as a high-affinity radioligand for positron emission tomography (PET) imaging, offering a valuable tool for in vivo quantification of PDE10A occupancy.[1][2] This guide will present the available in vivo data for this compound and compare it with preclinical data from other PDE10A inhibitors, including another compound from Janssen, JNJ-42314415, which has been evaluated for its therapeutic potential.[3] The comparison will focus on in vivo performance metrics, supported by detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows.
Comparative In Vivo Data of PDE10A Inhibitors
The following tables summarize key in vivo data for this compound and other significant PDE10A inhibitors. Direct therapeutic comparisons are limited as this compound is primarily used as a PET tracer.
Table 1: In Vitro and In Vivo PDE10A Binding Affinity and Occupancy
| Compound | In Vitro IC50 (nM) | In Vivo ED50 for Striatal PDE10A Occupancy (mg/kg, p.o. in rats) | Species | Reference |
| This compound | Lower than JNJ-41510417 (exact value not specified) | Similar to JNJ-41510417 (exact value not specified) | Rat | [1] |
| JNJ-42314415 | Relatively low in vitro activity | ~1 | Rat | [3][4] |
| MP-10 (PF-02545920) | Not specified | 50% occupancy at ~93.2 ng/mL serum concentration (human) | Human | [5] |
| TAK-063 | 0.30 | 0.88 | Rat | [6][7] |
| CPL500036 | 1 | Not specified | --- | [8][9] |
| TP-10 | Not specified | 3 mg/kg (i.p.) used for in vivo studies | Mouse | [10] |
Table 2: In Vivo Behavioral Effects of PDE10A Inhibitors in Rodents
| Compound | Conditioned Avoidance Response (CAR) Inhibition | Catalepsy Induction | Antagonism of Stimulant-Induced Hyperactivity | Reference |
| JNJ-42314415 | Effective, similar to D2 blockers | Less pronounced than D2 blockers | Effective against dopaminergic and non-dopaminergic stimulants | [3] |
| MP-10 (PF-02545920) | Effective | Weak cataleptic response | Effective | [11][12] |
| TAK-063 | Effective | Weak cataleptic response at 3 mg/kg | Effective against MK-801-induced hyperlocomotion | [6][13] |
| CPL500036 | Not specified | Dose-dependent, similar to haloperidol at 2 mg/kg | Not specified | [9] |
| TP-10 | Not specified | Not specified | Not specified | [10] |
| Papaverine | Effective | Potentiates haloperidol-induced catalepsy | Inhibits PCP- and amphetamine-stimulated locomotor activity | [14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Conditioned Avoidance Response (CAR)
This test is used to assess the potential antipsychotic-like activity of a compound.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are controlled by a computer.
-
Procedure:
-
Training: A rodent is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds). Immediately following the CS, the US is delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal moves after the shock begins, it is recorded as an escape response. The training continues for a set number of trials.
-
Drug Administration: The test compound, a positive control (e.g., a known antipsychotic), or a vehicle is administered to the trained animals at a specific time before the test session, according to the pharmacokinetic profile of the compound.
-
Testing: The animal is placed back in the shuttle box, and a series of trials are conducted as in the training phase.
-
-
Data Collection and Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. The performance of the drug-treated groups is compared to the vehicle-treated group to determine the effect of the compound on conditioned avoidance.[15] A significant reduction in avoidance responses without an increase in escape failures suggests an antipsychotic-like effect.
Catalepsy Assessment (Bar Test)
This test is used to measure the potential for a compound to induce extrapyramidal side effects, specifically motor rigidity.
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height (e.g., 10 cm) that allows the rodent's forepaws to be placed on it while its hind paws remain on the surface.[11]
-
Procedure:
-
Drug Administration: The test compound, a positive control (e.g., haloperidol), or a vehicle is administered to the animals.
-
Testing: At a predetermined time after administration, the animal's forepaws are gently placed on the bar.
-
-
Data Collection and Analysis: The latency to remove both forepaws from the bar is measured with a stopwatch.[16][17] A cut-off time (e.g., 180 seconds) is typically used.[11] A significant increase in the descent latency in the drug-treated group compared to the vehicle group indicates a cataleptic effect.[18]
Discussion and Conclusion
The in vivo data for this compound solidifies its role as a potent and specific PET tracer for PDE10A, enabling the crucial in vivo assessment of target engagement for other PDE10A inhibitors in clinical development.[1] While direct therapeutic data for this compound is not the focus of published research, a comparative analysis with other PDE10A inhibitors like JNJ-42314415, MP-10, and TAK-063 provides valuable insights into the therapeutic potential of this drug class.
PDE10A inhibitors consistently demonstrate efficacy in rodent models predictive of antipsychotic activity, such as the conditioned avoidance response and antagonism of stimulant-induced hyperactivity.[3][13][14] A key differentiating factor among these compounds appears to be their propensity to induce catalepsy. While some inhibitors like CPL500036 show a dose-dependent cataleptic effect similar to typical antipsychotics, others, including JNJ-42314415 and TAK-063, exhibit a weaker cataleptic response, suggesting a potentially improved side-effect profile.[3][9][13]
The underlying mechanism for these therapeutic and side-effect profiles lies in the modulation of the direct and indirect pathways in the striatum through the regulation of cAMP and cGMP signaling.[10][19][20] As illustrated in the signaling pathway diagram, PDE10A inhibition leads to an increase in cAMP and cGMP, activating downstream effectors like PKA, which in turn phosphorylates DARPP-32 and CREB, ultimately influencing gene expression and neuronal activity.[14][21]
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 8. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 10. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Catalepsy test in rats [protocols.io]
- 17. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DARPP-32 and modulation of cAMP signaling: involvement in motor control and levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel PDE10A PET Tracers: JNJ-42259152 and [18F]MNI-659
A comprehensive guide for researchers in neuroscience and drug development, providing a detailed comparative analysis of the two prominent phosphodiesterase 10A (PDE10A) positron emission tomography (PET) radiotracers, JNJ-42259152 and [18F]MNI-659. This guide synthesizes key experimental data on their performance, binding characteristics, and imaging protocols.
This document provides a head-to-head comparison of two leading radiotracers for imaging phosphodiesterase 10A (PDE10A) with Positron Emission Tomography (PET): this compound and [18F]MNI-659. Both tracers are potent and selective for PDE10A, an enzyme highly expressed in the basal ganglia and implicated in various neuropsychiatric and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal tracer for their preclinical and clinical research.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data for this compound and [18F]MNI-659, compiled from separate human PET studies. It is important to note that while both studies were conducted in healthy volunteers, direct comparison should be approached with caution due to potential variations in experimental conditions.
| Parameter | This compound | [18F]MNI-659 | Reference |
| Target | Phosphodiesterase 10A (PDE10A) | Phosphodiesterase 10A (PDE10A) | [1][2] |
| Binding Affinity (IC50/Kd) | pIC50 = 8.82 (human) | Kd = 0.097 nM | [1][3] |
| Binding Potential (BPND) in Striatum | ~1.5 (Putamen) | ~3.0 (Basal Ganglia) | [2][4] |
| Test-Retest Variability (BPND) | 5% - 12% | < 10% | [2][4] |
| Optimal Scan Duration | 60 minutes | 90 minutes | [2][4] |
| Reference Region | Frontal Cortex | Cerebellar Cortex | [2][4] |
In-Depth Performance Analysis
Binding Characteristics
This compound is a potent and highly selective inhibitor of PDE10A, demonstrating a pIC50 of 8.82 for the human enzyme[1]. In vitro binding affinity has been reported with a Kd of 6.62 ± 0.7 nM[1].
[18F]MNI-659 also exhibits high affinity for PDE10A, with a reported dissociation constant (Kd) of 0.097 nM[3]. This suggests a potentially higher affinity compared to this compound, though direct comparative binding assays are not available in the reviewed literature.
In Vivo Performance
In human PET studies, [18F]this compound demonstrates reliable quantification of PDE10A activity. Kinetic modeling indicates that a 60-minute acquisition period is sufficient, using the frontal cortex as a reference tissue[2]. The test-retest variability for its binding potential (BPND) was found to be low, ranging from 5% to 12%[2].
[18F]MNI-659 has been shown to be a robust tracer for PDE10A imaging, particularly in the context of Huntington's disease research[5]. It displays a high signal-to-background ratio and its uptake correlates strongly with disease severity[5]. For quantitative analysis, a 90-minute scan is recommended, with the cerebellar cortex serving as the reference region. The test-retest variability for BPND is also low, reported to be under 10%[4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PDE10A in cyclic nucleotide signaling and a typical experimental workflow for PET imaging studies with these radiotracers.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of [11C]TZ1964B and [18F]MNI659 for PET imaging brain PDE10A in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 10 positron emission tomography tracer, [18F]MNI-659, as a novel biomarker for early Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Change in PDE10 across early Huntington disease assessed by [18F]MNI-659 and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42259152: A Comparative Analysis of its Cross-Reactivity Profile
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with other relevant compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential for off-target effects.
Summary of Potency and Selectivity
This compound demonstrates high potency for human PDE10A with a pIC50 of 8.82, which corresponds to an IC50 in the low nanomolar range.[1] Its binding affinity is also robust, with a reported dissociation constant (Kd) of 6.62 ± 0.7 nM.[1][2] To provide a comprehensive understanding of its specificity, this guide compares its profile with other known PDE10A inhibitors.
| Compound | Target | Potency (IC50/pIC50) | Binding Affinity (Kd) | Selectivity |
| This compound | Human PDE10A | pIC50 = 8.82 [1] | 6.62 ± 0.7 nM [1][2] | Data not available in searched literature |
| TAK-063 | Human PDE10A2 | 0.30 nM | 7.2 ± 1.2 nM (rat CPu), 2.6 ± 0.5 nM (rat NAc shell) | >15,000-fold over other PDEs[3] |
| MP-10 | PDE10A | - | - | Data not available in searched literature |
Note: Direct quantitative cross-reactivity data for this compound against a comprehensive panel of other phosphodiesterase (PDE) families and other off-target proteins such as GPCRs, ion channels, and kinases were not available in the public domain literature reviewed for this guide. The selectivity of TAK-063 is provided as a benchmark for a highly selective PDE10A inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PDE10A signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Caption: General workflow for inhibitor screening and selectivity profiling.
Experimental Protocols
Detailed experimental protocols for the determination of the cross-reactivity profile of a compound like this compound typically involve a primary enzyme inhibition assay followed by broader screening against a panel of related and unrelated biological targets.
PDE10A Enzyme Inhibition Assay (Illustrative Protocol)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against PDE10A.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE10A.
Materials:
-
Purified recombinant human PDE10A enzyme.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Substrate: cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).
-
Detection reagents (e.g., a fluorescent tracer for a competitive binding assay or reagents for quantifying the product of the enzymatic reaction).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the PDE10A enzyme.
-
Incubation: Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to each well.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of product formed or the remaining substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, or absorbance).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol describes a general method to assess the binding of a test compound to a panel of receptors, ion channels, and transporters.
Objective: To determine the binding affinity (Ki) of a test compound for a variety of off-target proteins.
Materials:
-
Cell membranes or purified proteins expressing the target of interest.
-
Radiolabeled ligand specific for the target.
-
Test compound (e.g., this compound).
-
Binding buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In each well of the filter plate, add the binding buffer, the cell membranes or purified protein, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a potent inhibitor of PDE10A. While direct and comprehensive cross-reactivity data for this compound is not extensively available in the reviewed literature, the high selectivity of other PDE10A inhibitors like TAK-063 suggests that achieving a favorable selectivity profile is feasible within this class of compounds. Further studies detailing the in vitro pharmacological profile of this compound across a broad panel of biological targets are necessary for a complete assessment of its cross-reactivity. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42259152: A Comparative Analysis of a Selective PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase 10A (PDE10A) inhibitor JNJ-42259152 with other notable inhibitors of the same class. The following sections detail the selectivity profile of this compound and its counterparts, outline the experimental methodologies used for these assessments, and visualize the key signaling pathways involved.
Data Presentation: Selectivity of PDE10A Inhibitors
The selectivity of a PDE10A inhibitor is crucial for minimizing off-target effects and ensuring focused therapeutic action. The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized PDE10A inhibitors against various phosphodiesterase (PDE) families. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Compound | PDE10A IC50 (nM) | Selectivity over other PDEs | Reference |
| This compound | pIC50 = 8.8 (approximately 1.58 nM) | High selectivity demonstrated in PET imaging studies. Quantitative selectivity data across all PDE families is not publicly available. | [1] |
| TAK-063 | 0.30 | >15,000-fold selective over other PDE families. | [2][3] |
| MP-10 | 0.18 | Highly selective with virtually no off-target binding observed in chemoproteomic profiling. | [4][5] |
| TP-10 | 0.8 | Highly selective inhibitor. | [6] |
| CPL500036 | 1 | Did not inhibit other PDE family members at a concentration of 100x its IC50. | [5][7] |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments typically cited in the characterization of PDE10A inhibitors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor or enzyme.
-
Objective: To measure the displacement of a radiolabeled ligand from PDE10A by the test compound (e.g., this compound).
-
Materials:
-
Purified recombinant human PDE10A enzyme.
-
A suitable radioligand with high affinity for PDE10A (e.g., [³H]-MP-10).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the purified PDE10A enzyme in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the enzyme.
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzymatic Activity Assay (Fluorescence Polarization)
This method measures the enzymatic activity of PDE10A and the inhibitory effect of test compounds.
-
Objective: To quantify the inhibition of PDE10A-mediated hydrolysis of cyclic nucleotides (cAMP or cGMP) by the test compound.
-
Materials:
-
Purified recombinant human PDE10A enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Test compounds.
-
Assay buffer.
-
Binding agent that specifically binds to the product (e.g., 5'-AMP).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Dispense the test compound at various concentrations into a microplate.
-
Add the PDE10A enzyme and the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Incubate the plate at a controlled temperature for a specific duration to allow for substrate hydrolysis.
-
Stop the reaction and add the binding agent. The binding agent binds to the fluorescently labeled product (e.g., FAM-5'-AMP), resulting in a change in fluorescence polarization.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
The degree of inhibition is proportional to the change in fluorescence polarization.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Mandatory Visualization
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in the signaling cascade within medium spiny neurons of the striatum. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Inhibition of PDE10A leads to an accumulation of these second messengers, thereby modulating downstream signaling pathways that are crucial for neuronal function.
Caption: PDE10A signaling cascade in medium spiny neurons.
Experimental Workflow for Selectivity Assessment
The logical flow for assessing the selectivity of a PDE10A inhibitor like this compound is depicted below. This workflow outlines the key stages from initial screening to comprehensive selectivity profiling.
References
- 1. CPL500036 | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Modeling Parameters of JNJ-42259152 and Alternative PDE10A Inhibitors
This guide provides a comparative analysis of the kinetic modeling parameters for the phosphodiesterase 10A (PDE10A) inhibitor JNJ-42259152 and its alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Comparison of In Vitro Potency and Affinity
The following table summarizes the key in vitro potency and binding affinity parameters for this compound and other selected PDE10A inhibitors. While direct comparisons of on-rate (k_on), off-rate (k_off), and residence time are limited by the availability of public data, the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (K_D) provide valuable insights into the compounds' interaction with the PDE10A enzyme.
| Compound | Target | Parameter | Value | Species | Notes |
| This compound | PDE10A | pIC50 | 8.82 | Human | [1] |
| PDE10A | K_D | 6.62 ± 0.7 nM | Rat | Baseline conditions.[2] | |
| PDE10A | K_D | 3.17 ± 0.91 nM | Rat | In the presence of 10 µM cAMP.[2] | |
| TAK-063 | PDE10A2 | IC50 | 0.30 nM | Human | [3][4] |
| PDE10A | K_d | 7.2 ± 1.2 nM | Rat | Caudate putamen.[3][4] | |
| PDE10A | K_d | 2.6 ± 0.5 nM | Rat | Nucleus accumbens shell.[3][4] | |
| MP-10 (PF-2545920) | PDE10A | IC50 | 0.37 nM | - | [5] |
| EM-221 | PDE10A1 | IC50 | 8.9 pM | Human | [6] |
| PDE10A2 | IC50 | 12 pM | Human | [6] |
Note on Reproducibility: The reproducibility of kinetic parameters is highly dependent on the specific experimental conditions.[7] For the PET tracer [18F]this compound, test-retest variability for quantifying PDE10A activity in the human brain has been reported to be between 5% and 19% for the total distribution volume (V_T) and 5% to 12% for the binding potential (BP_ND) using a simplified reference tissue model.[2]
Experimental Methodologies
The determination of kinetic and affinity parameters for PDE10A inhibitors typically involves a variety of in vitro assays. Below are outlines of common experimental protocols.
PDE10A Enzyme Activity Assay (Inhibition Potency - IC50)
A common method to determine the half-maximal inhibitory concentration (IC50) is through a fluorescence polarization (FP) assay.
-
Principle: This assay is based on the change in polarization of fluorescently labeled cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) upon hydrolysis by PDE10A. When the fluorescent substrate is hydrolyzed, it no longer binds to a specific binding agent, leading to a decrease in fluorescence polarization.
-
Procedure:
-
A fluorescently labeled substrate (e.g., FAM-cAMP) is incubated with the PDE10A enzyme in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a defined period.
-
A binding agent is added to stop the reaction and bind the unhydrolyzed substrate.
-
Fluorescence polarization is measured using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
In Vitro Binding Affinity Assay (Equilibrium Dissociation Constant - K_D)
Radioligand binding assays are frequently used to determine the equilibrium dissociation constant (K_D).
-
Principle: This method measures the direct binding of a radiolabeled ligand to the target protein. The K_D is determined by saturation binding experiments where increasing concentrations of the radioligand are incubated with a fixed amount of the target protein until equilibrium is reached.
-
Procedure for [18F]this compound:
-
An in vitro striatum homogenate binding assay was developed to determine the K_D and maximum number of binding sites (B_max) of [18F]this compound.[2]
-
Rat striatum tissue was homogenized.
-
The homogenate was incubated with increasing concentrations of [18F]this compound.
-
To assess the influence of cyclic nucleotides, experiments were repeated with the addition of exogenous cAMP at varying concentrations.[2]
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.
-
Bound and free radioligand were separated, and the amount of bound radioactivity was quantified.
-
Saturation binding data were analyzed using non-linear regression to determine K_D and B_max.
-
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating intracellular signaling cascades, particularly in medium spiny neurons of the striatum. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
General Experimental Workflow for Kinetic Parameter Determination
The following diagram illustrates a generalized workflow for determining the kinetic parameters of a PDE10A inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]JNJ42259152 binding to phosphodiesterase 10A, a key regulator of medium spiny neuron excitability, is altered in the presence of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating JNJ-42259152 Target Engagement: A Comparative Guide to Ex Vivo Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ex vivo assays to evaluate the target engagement of JNJ-42259152, a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). This document outlines key experimental methodologies, presents quantitative data for comparative analysis, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding of the assessment of this crucial drug-target interaction.
This compound has been identified as a specific ligand for PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum and implicated in various neuropsychiatric disorders.[1][2][3] As a positron emission tomography (PET) tracer, its primary utility lies in the non-invasive in vivo imaging of PDE10A.[2][3][4] However, ex vivo assays remain critical for initial compound screening, dose-response studies, and mechanistic investigations in preclinical models. This guide will explore direct and indirect methods for quantifying the engagement of this compound with its target, PDE10A, in ex vivo tissue samples.
Comparative Analysis of Ex Vivo Target Engagement Assays
The selection of an appropriate ex vivo assay depends on various factors, including the specific research question, available resources, and the desired endpoint. The following table summarizes the key characteristics of commonly employed methods for assessing PDE10A target engagement.
| Assay Type | Principle | Common Readout | Key Parameters | Advantages | Limitations |
| Radioligand Binding | Competitive binding of a non-labeled inhibitor (e.g., this compound) and a radiolabeled ligand to the target protein (PDE10A) in tissue homogenates. | Radioactivity | IC50, Ki | Direct measurement of target occupancy. High sensitivity and specificity. | Requires handling of radioactive materials. Provides information on binding but not functional activity. |
| Enzymatic Activity Assay | Measures the ability of an inhibitor to block the enzymatic activity of PDE10A, which hydrolyzes cyclic nucleotides (cAMP and cGMP). | Fluorescence, Luminescence, or Colorimetric signal | IC50 | Directly assesses the functional consequence of target binding. High-throughput adaptable. | Indirect measure of target engagement. Can be influenced by substrate concentration and other assay conditions. |
| Downstream Biomarker Analysis (pCREB Western Blot) | Measures the phosphorylation of CREB (pCREB), a downstream effector of cAMP signaling, which is expected to increase upon PDE10A inhibition. | Chemiluminescence or Fluorescence | EC50 | Provides evidence of target engagement leading to a cellular response. Reflects the biological consequence of inhibition. | Indirect and can be influenced by other signaling pathways affecting CREB phosphorylation. Less quantitative than direct binding or activity assays. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Western Blot or other protein detection methods | Thermal shift (ΔTm) or EC50 | Label-free method that can be performed in a cellular or tissue context. Confirms direct physical interaction. | May not be suitable for all targets. Requires optimization of heating conditions. |
Experimental Protocols
Ex Vivo PDE10A Radioligand Binding Assay
This protocol is adapted from studies evaluating PDE10A occupancy.[1]
Objective: To determine the in vivo occupancy of PDE10A by this compound after systemic administration in a preclinical model.
Materials:
-
Brain tissue (striatum) from animals treated with this compound or vehicle.
-
Radiolabeled PDE10A ligand (e.g., [³H]-BMS-843496).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Homogenizer.
-
Scintillation counter.
Procedure:
-
Following in vivo dosing with this compound, animals are euthanized, and the striatum is rapidly dissected and frozen.
-
On the day of the assay, tissue is homogenized in ice-cold binding buffer.
-
Tissue homogenates are incubated with a saturating concentration of the radiolabeled PDE10A ligand in the presence or absence of a high concentration of a non-radiolabeled PDE10A inhibitor to determine non-specific binding.
-
The reaction is incubated to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a scintillation counter.
-
The percentage of PDE10A occupancy for the this compound-treated groups is calculated by comparing the specific binding in their tissues to that of the vehicle-treated group.
Ex Vivo PDE10A Enzymatic Activity Assay
This protocol is based on commercially available PDE10A assay kits.[5]
Objective: To measure the inhibition of PDE10A enzymatic activity in tissue lysates from animals treated with this compound.
Materials:
-
Brain tissue (striatum) from treated and vehicle control animals.
-
Lysis buffer.
-
PDE10A assay kit (containing fluorescently labeled cAMP or cGMP substrate, binding agent, and assay buffer).[5]
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Striatal tissue is homogenized in lysis buffer and centrifuged to obtain a clear lysate.
-
The protein concentration of the lysate is determined.
-
In a microplate, the lysate is incubated with the fluorescently labeled substrate.
-
The reaction is allowed to proceed for a defined period, during which PDE10A in the lysate will hydrolyze the substrate.
-
A binding agent is added, which binds to the hydrolyzed, fluorescently labeled nucleotide monophosphate, causing a change in fluorescence polarization.
-
The fluorescence polarization is measured using a microplate reader.
-
The level of PDE10A activity is inversely proportional to the fluorescence polarization signal. The percentage of inhibition in the this compound-treated samples is calculated relative to the vehicle-treated samples.
Ex Vivo pCREB Western Blot Analysis
This protocol follows standard western blotting procedures.
Objective: To assess the effect of this compound on the downstream signaling of PDE10A by measuring the levels of phosphorylated CREB.
Materials:
-
Striatal tissue from treated and vehicle control animals.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Striatal tissue is homogenized in RIPA buffer, and the lysate is cleared by centrifugation.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against pCREB.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imaging system.
-
The membrane can be stripped and re-probed for total CREB or a loading control to normalize the pCREB signal.
-
The relative increase in pCREB levels in the this compound-treated samples is quantified and compared to the vehicle controls.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PDE10A signaling pathway and a general experimental workflow for assessing target engagement.
Caption: PDE10A signaling pathway in medium spiny neurons.
Caption: General workflow for ex vivo target engagement studies.
Conclusion
The evaluation of target engagement is a cornerstone of modern drug discovery. For this compound, a specific PDE10A inhibitor, a variety of robust ex vivo assays are available to quantify its interaction with its target. Radioligand binding assays offer a direct measure of occupancy, enzymatic assays provide functional confirmation of inhibition, and downstream biomarker analysis validates the biological consequence of target engagement. The choice of assay will be dictated by the specific experimental goals, with each method providing valuable and complementary information. This guide provides the foundational knowledge for researchers to design and execute meaningful ex vivo target engagement studies for this compound and other PDE10A inhibitors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
